2-(Benzylthio)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMHSIXPUAKNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192045 | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-41-9 | |
| Record name | 2-[(Phenylmethyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3878-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(BENZYLTHIO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R92N7S722 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Benzyl Sulfide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxyethyl Benzyl Sulfide, a thioether of interest in various chemical and pharmaceutical research domains. The primary focus is on a robust and widely applicable synthesis pathway analogous to the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses key reaction parameters, and outlines methods for product purification and characterization. The content is structured to offer both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
2-Hydroxyethyl benzyl sulfide, also known as 2-(benzylthio)ethanol, is a bifunctional molecule containing both a hydroxyl group and a thioether linkage. This structure makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules with applications in materials science and medicinal chemistry. The strategic approach to its synthesis hinges on the efficient formation of a carbon-sulfur bond, a cornerstone reaction in organosulfur chemistry.
The most reliable and straightforward pathway for synthesizing this target molecule is the S-alkylation of a thiolate, a method analogous to the well-established Williamson ether synthesis.[1][2][3][4] This method's prevalence in both laboratory and industrial settings stems from its high efficiency and broad applicability.[4] The core of this reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. For the synthesis of 2-Hydroxyethyl Benzyl Sulfide, this translates to the reaction between benzyl mercaptan and a 2-haloethanol.
Causality of Experimental Choice: This pathway is selected for its reliability and the predictable nature of its S(_N)2 mechanism.[4][5] The starting materials, benzyl mercaptan and 2-chloroethanol, are commercially available. The reaction proceeds under relatively mild conditions and typically affords good to high yields. The primary drawback of using benzyl mercaptan is its malodorous nature; therefore, all manipulations should be conducted in a well-ventilated fume hood.[5]
Reaction Mechanism and Pathway
The synthesis of 2-Hydroxyethyl Benzyl Sulfide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4][5] The reaction can be dissected into two critical steps:
-
Deprotonation of the Thiol: In the initial step, a base is used to deprotonate the acidic thiol proton of benzyl mercaptan (C(_6)H(_5)CH(_2)SH). This results in the formation of the highly nucleophilic benzylthiolate anion (C(_6)H(_5)CH(_2)S(^-)). Common bases for this purpose include sodium hydroxide, potassium hydroxide, or an alkoxide like sodium ethoxide.[1]
-
Nucleophilic Attack and Displacement: The generated benzylthiolate anion then acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (the chloride ion), leading to the simultaneous formation of the new carbon-sulfur bond and the cleavage of the carbon-chlorine bond. The chloride ion is displaced, and the final product, 2-Hydroxyethyl Benzyl Sulfide, is formed.[1][4]
The overall transformation is a clean and efficient process, yielding the desired thioether and a salt byproduct (e.g., sodium chloride).
Visualization of the Synthesis Pathway
Caption: S(_N)2 synthesis pathway for 2-Hydroxyethyl Benzyl Sulfide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Williamson-type sulfide synthesis.[1][6][7]
Materials and Equipment
-
Reagents:
-
Benzyl mercaptan (C(_7)H(_8)S), (\geq)99%
-
2-Chloroethanol (ClCH(_2)CH(_2)OH), (\geq)99%
-
Sodium hydroxide (NaOH), pellets
-
Ethanol, absolute
-
Dichloromethane (CH(_2)Cl(_2)), ACS grade
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, dissolve sodium hydroxide (4.0 g, 0.10 mol) in 200 mL of absolute ethanol with stirring.
-
Formation of Sodium Benzylthiolate: Once the sodium hydroxide has completely dissolved, add benzyl mercaptan (12.42 g, 11.8 mL, 0.10 mol) dropwise from the dropping funnel over approximately 15 minutes. Stir the resulting solution at room temperature for an additional 15 minutes.
-
Reaction with 2-Chloroethanol: To the solution of sodium benzylthiolate, add 2-chloroethanol (8.05 g, 6.7 mL, 0.10 mol) dropwise from the dropping funnel.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 4 hours. The formation of a white precipitate (sodium chloride) will be observed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.
-
Take up the oily residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with two 50 mL portions of deionized water and one 50 mL portion of brine.[6]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filter off the drying agent.
-
Concentrate the filtrate on a rotary evaporator to yield the crude product.
-
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Data Presentation and Expected Results
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Mercaptan | 0.10 mol (12.42 g) | [8] |
| 2-Chloroethanol | 0.10 mol (8.05 g) | [8] |
| Sodium Hydroxide | 0.10 mol (4.0 g) | [1] |
| Ethanol (Solvent) | 200 mL | [1] |
| Product | ||
| Chemical Name | 2-Hydroxyethyl Benzyl Sulfide | [9][10] |
| CAS Number | 3878-41-9 | [9][11][12] |
| Molecular Formula | C(9)H({12})OS | [9][10] |
| Molecular Weight | 168.26 g/mol | [9][10] |
| Expected Yield | ||
| Theoretical Yield | 16.83 g | |
| Expected Experimental Yield | 70-85% | [6][8] |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress and success of the reaction can be monitored and confirmed through several checkpoints:
-
Precipitate Formation: The appearance of a white precipitate (NaCl) during the reflux is a strong visual indicator that the S(_N)2 reaction is proceeding as expected.
-
Thin-Layer Chromatography (TLC): The reaction can be monitored by TLC to track the consumption of the starting materials (benzyl mercaptan and 2-chloroethanol) and the formation of the product.
-
Work-up Observations: During the aqueous work-up, the separation of distinct organic and aqueous layers should be observed. The volume of the organic layer should be consistent with the solvent used and the expected product.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (
H and1 C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data should be consistent with the structure of 2-Hydroxyethyl Benzyl Sulfide.13
Conclusion
The synthesis of 2-Hydroxyethyl Benzyl Sulfide via the S-alkylation of benzyl mercaptan with 2-chloroethanol is a highly efficient and reliable method. It leverages the fundamental principles of the Williamson ether synthesis, adapted for thioether formation. By following the detailed protocol and understanding the underlying S(_N)2 mechanism, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical foundation and practical steps to empower scientists in their research and development endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101696180A - Solvent-free method for preparing 2-hydroxyethyl n-octyl sulfide through phase transfer catalysis - Google Patents [patents.google.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxyethyl benzyl sulfide | 3878-41-9 [sigmaaldrich.com]
- 10. store.p212121.com [store.p212121.com]
- 11. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(Benzylthio)ethanol: A Technical Guide for Researchers
Introduction
2-(Benzylthio)ethanol (CAS No. 3878-41-9) is a sulfur-containing organic compound featuring a benzyl group attached to an ethanol moiety through a thioether linkage. Its structure combines aromatic and aliphatic features with a primary alcohol, making it a versatile intermediate in organic synthesis and a molecule of interest in the development of novel chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive analytical fingerprint of the molecule.
This technical guide offers an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers and scientists, providing not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental protocols required to obtain them. This approach ensures both technical accuracy and practical utility, reflecting the core principles of expertise and trustworthiness in scientific application.
Spectroscopic Data Summary & Interpretation
The combination of NMR, IR, and MS provides a comprehensive structural profile of this compound. Each technique offers unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms in the molecule. The data presented here is referenced from the characterization of this compound as a synthetic intermediate by Cardona, W., et al.[1].
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Structural Interpretation |
| 7.36 – 7.25 | Multiplet | 5H | Aromatic (C₆H₅) | This complex signal corresponds to the five protons of the phenyl ring. The multiplet pattern arises from overlapping signals and spin-spin coupling between adjacent aromatic protons. |
| 3.78 | Singlet | 2H | Benzyl (-CH₂-Ph) | The singlet nature of this peak indicates that these two benzylic protons have no adjacent proton neighbors to couple with. Their chemical shift is downfield due to the proximity of the electron-withdrawing sulfur atom and the aromatic ring. |
| 3.71 | Triplet | 2H | -CH₂-OH | These protons are adjacent to the -S-CH₂- group. The signal is split into a triplet by the two neighboring protons on the sulfur-bearing carbon (n+1 rule, 2+1=3). The electronegative oxygen atom shifts this signal downfield. |
| 2.70 | Triplet | 2H | -S-CH₂- | These protons are adjacent to the -CH₂-OH group. Their signal is split into a triplet by the two neighboring hydroxyl-bearing protons (n+1 rule, 2+1=3). The sulfur atom causes a moderate downfield shift. |
| 1.95 | Singlet | 1H | -OH | This signal corresponds to the hydroxyl proton. Its chemical shift can be variable and depends on concentration, temperature, and solvent. It appears as a singlet because its coupling to adjacent protons is often not observed due to rapid chemical exchange. |
¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Structural Interpretation |
| 138.1 | C (quaternary, Ar) | The quaternary carbon of the phenyl ring to which the benzyl -CH₂- group is attached. |
| 129.0 | CH (aromatic) | Aromatic carbons in the phenyl ring. The overlap of signals is common for unsubstituted or monosubstituted benzene rings. |
| 128.6 | CH (aromatic) | Aromatic carbons in the phenyl ring. |
| 127.3 | CH (aromatic) | Aromatic carbons in the phenyl ring. |
| 60.8 | -CH₂-OH | The carbon of the hydroxymethyl group. Its chemical shift is significantly downfield due to the direct attachment of the highly electronegative oxygen atom. |
| 36.3 | Benzyl (-CH₂-Ph) | The benzylic carbon. Its chemical shift is influenced by the attached sulfur and the phenyl ring. |
| 34.9 | -S-CH₂- | The carbon adjacent to the sulfur atom. Sulfur is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the -CH₂-OH carbon. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Interpretation |
| ~3350 | Strong, Broad | O-H stretch | This broad and intense absorption is highly characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding[2]. |
| 3085, 3062, 3028 | Medium | Aromatic C-H stretch | These absorptions just above 3000 cm⁻¹ are typical for C-H stretching vibrations where the carbons are sp²-hybridized, confirming the presence of the benzene ring. |
| 2925, 2870 | Medium | Aliphatic C-H stretch | These bands below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and benzyl methylene groups. |
| 1495, 1453 | Medium-Weak | Aromatic C=C stretch | These peaks are characteristic of the carbon-carbon stretching vibrations within the aromatic ring, providing further evidence for the benzyl group. |
| ~1050 | Strong | C-O stretch | This strong absorption is indicative of the C-O single bond stretching vibration of the primary alcohol functional group[2]. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation is often predictable and provides a "fingerprint" that aids in structural confirmation.
| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway Interpretation |
| 168 | Moderate | [C₉H₁₂OS]⁺ (Molecular Ion, M⁺) | This peak represents the intact molecule with one electron removed, confirming the molecular weight of the compound (168.25 g/mol ). Its presence, even if not the base peak, is crucial for identification. |
| 91 | 100 (Base Peak) | [C₇H₇]⁺ (Tropylium ion) | This is the most stable and abundant fragment. It is formed by the cleavage of the C-S bond, generating the benzyl cation, which rearranges to the highly stable tropylium ion. This is a hallmark of benzyl-containing compounds[3]. |
| 123 | Moderate | [M - CH₂OH]⁺ | This fragment results from the cleavage of the bond between the two ethyl carbons, with the loss of a hydroxymethyl radical (•CH₂OH). |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) | Loss of a CH₂ group from the tropylium ion (m/z 91) can lead to the formation of the phenyl cation. |
| 45 | Moderate | [CH₂OH]⁺ | Alpha-cleavage next to the sulfur atom can result in the formation of this fragment, although less favored than benzyl cation formation. |
Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols. The following sections detail standard operating procedures for obtaining the NMR, IR, and MS spectra of liquid samples like this compound.
General Analytical Workflow
The process from sample receipt to final data interpretation follows a logical sequence designed to ensure data integrity and accuracy.
References
Introduction: The Significance of 2-(Benzylthio)ethanol
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Benzylthio)ethanol
This guide provides a comprehensive analysis of the molecular structure, bonding, and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile chemical intermediate.
This compound, also known as S-benzyl-2-mercaptoethanol, is a bifunctional organic molecule that incorporates a flexible thioether linkage and a terminal hydroxyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the sulfur atom, the benzyl group, and the hydroxyl group imparts specific steric and electronic properties that govern its reactivity and conformational behavior. Understanding the intricate details of its molecular structure and bonding is paramount for predicting its behavior in chemical reactions and for designing novel molecules with desired properties.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a benzyl group (C₆H₅CH₂) attached to a sulfur atom, which in turn is bonded to an ethyl chain with a terminal hydroxyl group (-CH₂CH₂OH). The molecule's flexibility arises from the free rotation around the C-S, S-C, and C-C single bonds, leading to a variety of possible conformations.
Key Structural Parameters
Computational studies and spectroscopic data provide insights into the most stable conformation and the key structural parameters. The following table summarizes the predicted bond lengths and angles for the core atoms in the molecule.
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C-S (thioether) | ~1.82 Å | The typical length for a single bond between a carbon and a sulfur atom. |
| S-C (ethyl) | ~1.81 Å | Similar to the other C-S bond, indicating a stable thioether linkage. |
| C-O (hydroxyl) | ~1.43 Å | Consistent with a single bond between carbon and oxygen in an alcohol. |
| C-C (ethyl) | ~1.54 Å | The standard length for a carbon-carbon single bond. |
| Bond Angles | ||
| C-S-C | ~99° | The angle around the sulfur atom is slightly larger than that in dimethyl sulfide due to steric hindrance. |
| S-C-C | ~110° | The tetrahedral geometry around the carbon atom adjacent to the sulfur. |
| C-C-O | ~109.5° | The typical tetrahedral angle for an sp³ hybridized carbon atom. |
| Dihedral Angle | ||
| C-S-C-C | Variable | The rotation around the S-C bond leads to different conformers, with the gauche conformation being favored. |
Conformational Preferences
The conformational landscape of this compound is primarily influenced by the interplay of steric hindrance and weak intramolecular interactions. The molecule tends to adopt a folded, or gauche, conformation where the hydroxyl group can interact with the sulfur atom or the phenyl ring. This is in contrast to a fully extended, or anti, conformation. This preference can be attributed to stabilizing hyperconjugative interactions and London dispersion forces.
Figure 1: A simplified 2D representation of the key bonds and atoms in this compound, with indicative bond lengths.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The most common method involves the reaction of 2-mercaptoethanol with benzyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Mercaptoethanol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve 2-mercaptoethanol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of sodium hydroxide in water to the flask. The reaction is exothermic, so cooling might be necessary.
-
To the resulting solution of the thiolate, add benzyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Figure 2: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure of the synthesized molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows a singlet for the benzylic protons (~3.7 ppm), a multiplet for the phenyl protons (~7.2-7.4 ppm), and two triplets for the ethyl protons (~2.6 and ~3.6 ppm), along with a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns are consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the benzylic carbon, the two ethyl carbons, and the aromatic carbons. The chemical shifts provide information about the electronic environment of each carbon atom.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons are observed around 3000 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.25 g/mol ). Fragmentation patterns can further confirm the structure.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
-
The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. It can also undergo esterification or etherification.
-
The Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone, which can have significant effects on the biological activity of a molecule. The benzyl group can be cleaved under reducing conditions to liberate the free thiol, a key functional group in many biologically active compounds.
In drug development, this compound can be used as a precursor for the synthesis of various pharmaceutical agents. For instance, the thioether moiety is present in some antiviral and anticancer drugs. The ability to unmask the thiol group at a later stage in a synthesis is particularly useful for the preparation of thiol-containing drugs or for bioconjugation strategies.
Figure 3: A diagram illustrating the key reaction pathways of this compound.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and synthetic versatility. A thorough understanding of its molecular structure, bonding, and reactivity is crucial for its effective utilization in research and development, particularly in the field of medicinal chemistry. The conformational flexibility and the presence of two distinct reactive centers provide a rich platform for the design and synthesis of novel molecules with potential therapeutic applications.
Reactivity of the thiol group in 2-(Benzylthio)ethanol
An In-Depth Technical Guide to the Reactivity of the Sulfur Center in 2-(Benzylthio)ethanol
Abstract
This compound, a molecule featuring a thioether linkage, serves as a pivotal substrate and building block in various chemical and pharmaceutical applications. While its name suggests a simple derivative of ethanol, the true locus of its versatile reactivity is the sulfur atom. This guide provides an in-depth exploration of the chemical behavior of the sulfur center within this compound. We will dissect its synthesis, which originates from the nucleophilic character of a thiol, delve into the primary reactions of the resulting thioether—oxidation and S-benzyl bond cleavage—and examine the subsequent reactivity of the unmasked thiol group. This technical analysis is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties for applications ranging from synthetic strategy to medicinal chemistry.
Introduction: Deconstructing this compound
This compound (C₆H₅CH₂SCH₂CH₂OH) is an organosulfur compound that contains both a hydroxyl group and a thioether (sulfide) functional group. A common misconception arises from the term "thiol group" in relation to this molecule. Structurally, it is not a thiol (R-SH) but a thioether (R-S-R'). However, its synthesis and one of its most important reactions are fundamentally linked to thiol chemistry. The benzyl group (C₆H₅CH₂) often serves as a protecting group for the thiol functional group.[1] Therefore, a comprehensive understanding of this compound's reactivity must encompass three core areas:
-
Formation: The synthesis from a parent thiol (benzyl thiol) via nucleophilic substitution.
-
Thioether Reactivity: The reactions of the sulfur atom itself, primarily oxidation to sulfoxides and sulfones.
-
Deprotection: The cleavage of the carbon-sulfur bond to regenerate a free thiol (2-mercaptoethanol), unlocking a different set of reactions.
This guide will navigate these areas, providing both the mechanistic rationale and practical experimental frameworks relevant to research and development settings.
Synthesis and Spectroscopic Characterization
The most direct synthesis of this compound is through the S-alkylation of a benzyl thiolate with a suitable 2-carbon electrophile, a variant of the Williamson ether synthesis adapted for sulfur.[2] This reaction leverages the high nucleophilicity of the thiolate anion.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous thioether syntheses.[2][5]
-
Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium hydroxide (1.0 eq) in ethanol.
-
Thiolate Formation: Cool the solution in an ice bath and add benzyl thiol (1.0 eq) dropwise. Stir for 20 minutes to ensure complete formation of the sodium benzyl thiolate.
-
Alkylation: Add 2-chloroethanol (1.0 eq) dropwise to the thiolate solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Key Data for Synthesis
| Parameter | Value |
| Reactants | Benzyl Thiol, 2-Chloroethanol, Sodium Hydroxide |
| Solvent | Ethanol |
| Reaction Type | SN2 Nucleophilic Substitution |
| Product Formula | C₉H₁₂OS |
| Product MW | 168.25 g/mol |
| Expected Yield | 85-95% |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound.[6]
-
¹H NMR: Expect signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.7 ppm), and two triplets for the ethanolic CH₂ groups (~2.7 and ~3.6 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Aromatic carbons will appear in the ~127-138 ppm range. The benzylic carbon and the two ethanolic carbons will be visible in the aliphatic region.
-
FT-IR: Key stretches include a broad O-H band (~3400 cm⁻¹), aromatic C-H (~3030 cm⁻¹), aliphatic C-H (~2900 cm⁻¹), and C-S stretches (~700-800 cm⁻¹).[6]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of the benzyl group to give the tropylium cation.[6]
Core Reactivity at the Sulfur Center
The thioether group is the primary site of reactivity under various conditions.
Oxidation of the Thioether to Sulfoxide and Sulfone
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. These reactions are significant as they often represent a key metabolic pathway for sulfur-containing drugs and can dramatically alter a molecule's polarity and biological activity.[1]
-
Mechanism: The oxidation involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor (e.g., from a peroxy acid). The first oxidation yields a chiral sulfoxide. A second, more forceful oxidation yields the achiral sulfone.
-
Relevance: In drug development, understanding if a thioether will be metabolized to a sulfoxide or sulfone in vivo is critical for predicting the pharmacokinetic and toxicological profile of a drug candidate.
Experimental Protocol: Oxidation to Benzylsulfinyl)ethanol (Sulfoxide)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or methanol at 0 °C.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in the same solvent.
-
Monitoring: Monitor the reaction by TLC. The sulfoxide product will be significantly more polar than the starting thioether.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bisulfite.
-
Work-up and Purification: Perform an aqueous work-up and purify by column chromatography to isolate the sulfoxide. Using >2.0 equivalents of m-CPBA and elevated temperatures will favor the formation of the sulfone.
Diagram: Oxidation Pathway
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Cleavage of the S-Benzyl Bond: Thiol Deprotection
The benzyl group is a widely used protecting group for thiols due to its relative stability and the various methods available for its removal.[1][7] Cleaving the S-benzyl bond in this compound liberates 2-mercaptoethanol, a versatile reagent in its own right.
-
Mechanism: Reductive cleavage is the most common method. This is often accomplished by a dissolving metal reduction, such as sodium in liquid ammonia, which involves single-electron transfer steps to break the C-S bond. Milder, more modern methods have also been developed.[7]
-
Relevance: This deprotection is a key strategic step in multi-step synthesis, allowing the highly reactive thiol group to be unmasked at the desired moment for subsequent reactions like disulfide bond formation or Michael additions.
Experimental Protocol: Mild Reductive Deprotection
This protocol is based on a reported method for benzyl thioether cleavage.[7]
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a catalytic amount of titanocene dichloride (Cp₂TiCl₂) under an inert atmosphere.
-
Reductant Addition: Add dibutylmagnesium (Bu₂Mg) (1.5-2.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of aqueous HCl.
-
Work-up and Isolation: Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-mercaptoethanol.
Diagram: Protection/Deprotection Logic
Caption: The logic of using a benzyl group for thiol protection.
Reactivity of the Unmasked Thiol: Thiol-Disulfide Exchange
Once deprotected to 2-mercaptoethanol, the free sulfhydryl group exhibits its own characteristic reactivity. The most prominent of these is the thiol-disulfide exchange.[8]
-
Mechanism: A thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. This results in a new disulfide bond and the release of a different thiolate. This process is reversible and its equilibrium is dependent on the redox potential and relative concentrations of the species involved.[9]
-
Relevance: This reaction is fundamental to protein folding, redox signaling in cells, and the design of covalent adaptable networks (CANs) in materials science.[8][10][11] 2-Mercaptoethanol is commonly used in biochemistry to cleave disulfide bonds in proteins.
Diagram: Thiol-Disulfide Exchange Mechanism
Caption: The reversible thiol-disulfide exchange reaction.
Applications in Drug Discovery and Development
The benzylthio moiety is not just a synthetic handle; it is an important pharmacophore in its own right.
-
Bioactivity: Researchers have incorporated the benzylthio group into existing drug scaffolds to enhance potency. For example, benzylthio analogs of the antifungal drug fluconazole have shown significantly improved activity against both susceptible and resistant Candida isolates.[12][13] In these cases, the thioether is a stable, integral part of the final active pharmaceutical ingredient (API).
-
Metabolic Stability: For drug candidates containing the this compound motif, understanding its metabolic fate is paramount. The potential for oxidation at the sulfur center to a sulfoxide or sulfone must be investigated using in vitro assays (e.g., liver microsomes) and in vivo animal models.[14] The resulting metabolites must be synthesized, characterized, and tested for their own activity and toxicity.
-
Prodrug Strategies: The S-benzyl group can be envisioned as a prodrug moiety. A drug containing a free thiol could be masked as a benzyl thioether to improve stability or modify pharmacokinetic properties. In vivo reductive enzymes could then cleave the group to release the active thiol-containing drug at the target site.
Conclusion
The reactivity of this compound is a multifaceted topic centered on the versatility of its sulfur atom. While it is formally a thioether, its chemistry is inextricably linked to the thiol group from which it is derived and to which it can return. For scientists and researchers, a thorough grasp of its S-alkylation synthesis, its susceptibility to oxidation, and the conditions for S-benzyl bond cleavage is essential. In the context of drug development, this understanding informs synthetic route design, metabolic prediction, and the rational design of new chemical entities where the benzylthio group can serve as either a stable pharmacophore or a cleavable protecting group.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-(Benzylthio)ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzylthio)ethanol (CAS: 3878-41-9), a versatile thioether alcohol used as a synthetic building block and chemical intermediate. For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is a cornerstone of experimental design, enabling robust process development, purification, and formulation. This document moves beyond simple data provision, offering a foundational understanding of the physicochemical principles that govern the solubility of this compound. We will explore its molecular structure, predict its behavior in various classes of organic solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is designed to empower scientists to make informed decisions, streamline workflows, and anticipate challenges in their experimental endeavors.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structure and physical properties. This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional molecule containing a polar hydroxyl group, a polarizable thioether linkage, and a nonpolar benzyl moiety. This amphiphilic nature is the primary determinant of its solubility profile.
The key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | TCI[1] |
| Synonyms | 2-Hydroxyethyl benzyl sulfide, 2-(Benzylsulfanyl)ethanol | Sigma-Aldrich[2], TCI[1] |
| CAS Number | 3878-41-9 | Sigma-Aldrich[2] |
| Molecular Formula | C₉H₁₂OS | Sigma-Aldrich[2] |
| Molecular Weight | 168.25 g/mol | CymitQuimica[3] |
| Physical State | Clear liquid | TCI[1] |
| Boiling Point | 120 °C at 2 mmHg | TCI[1] |
Theoretical Principles of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. The structure of this compound presents a fascinating case study in competing intermolecular forces.
-
Polar, Protic Moiety: The terminal hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar protic solvents like alcohols.
-
Polarizable, Aprotic Moiety: The thioether (-S-) linkage is a polarizable group that can participate in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.
-
Nonpolar Moiety: The benzyl group (C₆H₅CH₂-) is a large, nonpolar, and sterically bulky component. It primarily interacts through van der Waals forces and is the main driver for solubility in nonpolar and aromatic solvents.
The balance between these three regions dictates the overall solubility. The presence of the large benzyl group suggests that while the molecule has polar character, it will be highly soluble in a wide range of common organic solvents. Its solubility in highly nonpolar solvents like hexanes may be slightly limited by the polar hydroxyl group, and its solubility in water will be limited by the large nonpolar benzyl group.
Predicted Solubility Profile in Common Organic Solvents
| Solvent | Solvent Class | Relative Polarity¹ | Predicted Solubility | Rationale |
| Methanol / Ethanol | Polar Protic | 0.762 / 0.654 | Miscible | The hydroxyl group of the solute can hydrogen bond with the solvent. The alkyl/benzyl portions are compatible. |
| Isopropanol | Polar Protic | 0.546 | Miscible | Similar to methanol/ethanol; strong hydrogen bonding interactions are expected. |
| Acetone | Polar Aprotic | 0.355 | Miscible | Strong dipole-dipole interactions are possible with the thioether and hydroxyl groups. |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Miscible | The highly polar nature of ACN will interact well with the polar functionalities of the solute. |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Miscible | A highly polar "universal" organic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Miscible | A highly polar "universal" organic solvent capable of strong dipole-dipole interactions. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Miscible | Intermediate polarity; capable of accepting hydrogen bonds and interacting via dipole-dipole forces. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Miscible | The solvent's polarity and ability to engage in dipole interactions make it a good solvent for the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Miscible | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Toluene | Nonpolar (Aromatic) | 0.099 | Miscible | The aromatic rings of the solvent and solute will interact favorably via π-stacking and van der Waals forces. |
| Hexane / Heptane | Nonpolar (Aliphatic) | 0.009 | Soluble to Sparingly Soluble | The large nonpolar benzyl group promotes solubility, but the polar hydroxyl group may limit full miscibility. |
| Water | Polar Protic | 1.000 | Sparingly Soluble | While the hydroxyl group can hydrogen bond with water, the large, nonpolar benzyl group is hydrophobic, limiting solubility. |
¹Relative polarity values sourced from Christian Reichardt's data.[6]
Experimental Protocol for Solubility Determination
The absence of published quantitative data necessitates a reliable in-house method for its determination. The following protocols are designed to be robust, easily adaptable, and self-validating.
Materials and Reagents
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Calibrated analytical balance (±0.1 mg)
-
Class A volumetric flasks and pipettes
-
Scintillation vials or small test tubes with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath (e.g., set to 25 °C)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Protocol 1: Qualitative Miscibility/Solubility Test
This rapid test provides a foundational, semi-quantitative assessment.
-
Preparation: In a clear glass vial, add 1.0 mL of the chosen organic solvent.
-
Initial Addition: Add 100 µL (~105 mg) of this compound to the solvent. Cap the vial and vortex for 30 seconds.
-
Observation: Visually inspect the solution against a contrasting background. The absence of a second phase, cloudiness (emulsion), or undissolved droplets indicates solubility at ~100 mg/mL.
-
Incremental Addition: Continue adding 100 µL aliquots of this compound, vortexing after each addition, until a persistent second phase or cloudiness appears, or until a significant volume has been added, suggesting high solubility or miscibility.
-
Classification:
-
Miscible: No phase separation observed after adding an equal volume of solute to the solvent.
-
Soluble: A clear, single phase is formed. Note the approximate concentration.
-
Sparingly Soluble: Only a small amount dissolves before saturation is reached.
-
Insoluble: No visible dissolution of the initial aliquot.
-
Protocol 2: Quantitative Determination via Isothermal Saturation Method
This is the gold-standard method for generating precise solubility data. The causality behind this protocol is to create a true equilibrium between the dissolved and undissolved states at a constant temperature, ensuring the measured concentration represents the maximum solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of solvent (e.g., 5 mL) in a sealed vial. "Excess" is critical; ensure a visible amount of undissolved solute is present to guarantee saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) is recommended to be certain.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solute to settle. This step is crucial to avoid contaminating the sample with undissolved material.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve. A precise dilution factor is essential for an accurate final calculation.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared from known standards of this compound.
-
Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution Factor)
Conclusion
This compound is a molecule with a balanced amphiphilic character, leading to a broad and favorable solubility profile across most common organic solvents. Its structure, featuring hydrogen-bonding, dipole-dipole, and van der Waals forces, makes it miscible with polar protic, polar aprotic, and aromatic solvents. While its solubility is predicted to be lower in highly aliphatic or aqueous media, it remains a highly versatile compound. This guide provides the theoretical framework for understanding these interactions and, critically, a robust experimental blueprint for generating the precise quantitative data required for advanced research, development, and manufacturing applications.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Benzylthio)ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-(benzylthio)ethanol. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from analogous compounds, including β-hydroxy sulfides and benzyl thioethers, to postulate potential decomposition pathways and products. This guide is intended to provide a robust theoretical framework for researchers and professionals working with this compound, enabling informed decisions regarding its handling, storage, and use in thermally sensitive applications. We will explore the core principles of its thermal degradation, propose potential decomposition mechanisms, and outline the analytical methodologies crucial for its empirical study.
Introduction to this compound
This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional organic molecule incorporating both a hydroxyl group and a benzyl thioether moiety. Its structure suggests its utility as a versatile building block in organic synthesis, potentially in the development of pharmaceuticals and other specialty chemicals. The presence of the thioether linkage and a terminal hydroxyl group allows for a range of chemical transformations, making it an attractive intermediate for drug development professionals.
However, the inherent reactivity of the sulfur atom and the presence of a benzylic C-S bond raise important questions about the compound's thermal stability. Understanding its behavior at elevated temperatures is critical for ensuring safety, maintaining purity during synthesis and storage, and predicting potential degradation pathways that could impact its efficacy and toxicity in pharmaceutical applications.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C9H12OS | [1] |
| Molecular Weight | 168.25 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | |
| Purity | >98.0% (GC) | |
| Synonyms | 2-Hydroxyethyl Benzyl Sulfide |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are essential when handling this compound.
Postulated Thermal Decomposition Pathways
Based on these precedents, the thermal decomposition of this compound is likely to proceed via homolytic cleavage of the C-S and C-C bonds, as illustrated in the diagram below.
Caption: Postulated decomposition pathways of this compound.
The primary decomposition event is proposed to be the homolytic cleavage of the benzyl-sulfur bond, which is typically the weakest bond in such molecules, to form a benzyl radical and a 2-thioethanol radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions:
-
Benzyl Radical Pathways:
-
Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from another molecule to form toluene .
-
Dimerization: Two benzyl radicals can combine to form bibenzyl .
-
Dehydrogenation: Bibenzyl can further decompose at higher temperatures to form stilbene .
-
-
2-Thioethanol Radical Pathways:
-
Decomposition: This radical can decompose to yield volatile and toxic hydrogen sulfide (H₂S) and other small molecules.
-
Rearrangement and Further Reactions: The radical can rearrange and react further to produce compounds like acetaldehyde or, through dimerization and oxidation, ethylene glycol .
-
The presence of oxygen in the atmosphere during decomposition can lead to the formation of oxidized products such as benzaldehyde and sulfur dioxide (SO₂) .[2]
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following section outlines the recommended experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess the influence of oxygen on the decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Atmosphere: Typically performed under an inert nitrogen atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA, at a heating rate of 10°C/min.
-
Data Analysis: The resulting thermogram will show endothermic peaks for melting and boiling, and potentially exothermic peaks for decomposition events.
Caption: Recommended experimental workflow for thermal analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile decomposition products.
Protocol:
-
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.
-
Sample Preparation: Place a small amount of this compound into a pyrolysis tube.
-
Pyrolysis: Heat the sample to various temperatures (determined from TGA data) to analyze the decomposition products at different stages of degradation.
-
GC-MS Analysis: The pyrolyzed products are separated by the GC column and identified by their mass spectra.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a thorough understanding of the thermal behavior of analogous benzyl thioethers provides a strong basis for predicting its decomposition pathways. The primary degradation route is likely initiated by the homolytic cleavage of the C-S bond, leading to a cascade of radical reactions that produce a complex mixture of hydrocarbons, sulfur-containing compounds, and, in the presence of oxygen, oxidized products. For researchers and professionals in drug development, it is imperative to consider these potential degradation pathways, as the formation of impurities could have significant implications for product stability, efficacy, and safety. The experimental protocols outlined in this guide provide a clear roadmap for the empirical investigation of this compound's thermal properties, enabling a more complete understanding of this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Discovery and Synthetic History of 2-(Benzylthio)ethanol
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2-(benzylthio)ethanol, a significant β-hydroxy thioether. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the foundational synthetic strategies, their underlying mechanisms, and the evolution of these methods. We will explore the two primary and historically significant pathways: the nucleophilic ring-opening of ethylene oxide and the sulfur-analogue of the Williamson ether synthesis. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and offers a comparative analysis of the predominant synthetic methodologies.
Introduction
This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional molecule containing both a hydroxyl group and a thioether linkage. This structural motif is of interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. The history of its synthesis is not marked by a singular discovery but is rather intertwined with the development of fundamental reactions in organic chemistry, namely the formation of C-S bonds. This guide delves into the logical application of these classical reactions to the specific synthesis of this compound, providing both historical context and practical, in-depth technical descriptions.
Chapter 1: The Genesis of a Synthesis - The Advent of Foundational Reactions
The synthesis of this compound did not occur in a vacuum. Its preparation relies on two cornerstone reactions of the 19th and early 20th centuries: the Williamson ether synthesis and the ring-opening of epoxides.
The Williamson Ether Synthesis: A Paradigm for Thioether Formation
First reported by Alexander Williamson in 1850, the Williamson ether synthesis revolutionized the understanding of ether structure and formation.[1][2] This Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reaction, involving an alkoxide nucleophile and an alkyl halide, provided a logical and versatile method for constructing C-O bonds. The principles of this reaction were readily extended to sulfur chemistry.[3] Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3] This laid the groundwork for the synthesis of thioethers through a Williamson-type reaction.[3]
The Rise of Epoxides: A Gateway to 1,2-Difunctionalized Compounds
The high ring strain of epoxides makes them susceptible to nucleophilic attack, a characteristic that has been exploited since their discovery. The reaction of ethylene oxide with nucleophiles provides a direct route to 2-substituted ethanol derivatives. Early investigations into the reactions of ethylene oxide with various nucleophiles established this as a reliable method for forming new carbon-heteroatom bonds.
Chapter 2: Evolution of Synthetic Methodologies: Two Core Strategies
The synthesis of this compound is primarily achieved through two distinct and logical pathways, each with its own set of advantages and mechanistic considerations.
Method A: Nucleophilic Ring-Opening of Ethylene Oxide with Benzyl Mercaptan
This approach represents a direct and atom-economical route to this compound. The reaction involves the nucleophilic attack of benzyl mercaptan, or more commonly its conjugate base (benzyl mercaptide), on the electrophilic carbon of the ethylene oxide ring.
Causality Behind Experimental Choices:
-
Base Catalysis: The reaction between a thiol and an epoxide is often slow under neutral conditions. The addition of a base, such as sodium hydroxide or an amine, deprotonates the benzyl mercaptan (pKa
9.4) to form the more nucleophilic benzyl mercaptide anion. This significantly accelerates the rate of the SN~2 ring-opening. -
Exothermicity and Control: The ring-opening of ethylene oxide is a highly exothermic process.[4] Industrial preparations of analogous compounds, such as 2-(ethylthio)ethanol, highlight the need for careful temperature control to prevent runaway reactions and the formation of byproducts like polymers.[4] The reaction is often carried out by the slow, portion-wise addition of ethylene oxide to the mercaptan-base mixture.[4]
-
Solvent: A protic solvent like ethanol can serve both as the reaction medium and as a proton source to quench the resulting alkoxide in the final step.
Reaction Mechanism:
The reaction proceeds via a base-catalyzed SN2 mechanism. The base first deprotonates the benzyl mercaptan to form the potent benzyl mercaptide nucleophile. This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of an intermediate alkoxide. A final protonation step yields the this compound product.
Experimental Protocol (Analogous to 2-(ethylthio)ethanol synthesis):
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system is purged with an inert gas, such as nitrogen.
-
Reagent Preparation: Benzyl mercaptan and a suitable solvent (e.g., ethanol) are charged into the flask. A catalytic amount of a base (e.g., sodium hydroxide) is added.
-
Reaction: The mixture is cooled in an ice bath. Ethylene oxide is added dropwise from the dropping funnel, maintaining the reaction temperature below 20°C. The exothermic nature of the reaction requires careful monitoring.
-
Workup: After the addition is complete, the reaction is allowed to stir at room temperature for several hours. The mixture is then neutralized with a dilute acid.
-
Purification: The product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.
Method B: Williamson-Type Synthesis with 2-Mercaptoethanol
This method is an adaptation of the classical Williamson ether synthesis, where the roles of the nucleophile and electrophile are reversed compared to Method A. Here, 2-mercaptoethanol provides the sulfur nucleophile, and a benzyl halide (e.g., benzyl chloride) serves as the electrophile.
Causality Behind Experimental Choices:
-
Selective Deprotonation: 2-Mercaptoethanol possesses two acidic protons: one on the thiol group (pKa ~9.5) and one on the hydroxyl group (pKa ~15). The thiol proton is significantly more acidic. Therefore, using one equivalent of a suitable base, such as sodium hydroxide or sodium ethoxide, will selectively deprotonate the sulfur, forming the thiolate nucleophile while leaving the hydroxyl group intact.
-
Choice of Base and Solvent: The choice of base is crucial for selective deprotonation. Strong bases like sodium hydroxide are effective. The reaction is typically run in a polar solvent, such as ethanol, which can dissolve the reactants and the base.[5]
-
Electrophile: Benzyl chloride is a common and effective electrophile for this reaction due to the stability of the benzylic carbocation-like transition state in the S
N2 reaction.
Reaction Mechanism:
This reaction also follows an SN2 pathway. A base selectively deprotonates the thiol group of 2-mercaptoethanol to generate a thiolate anion. This thiolate then acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride leaving group to form the desired thioether.
Experimental Protocol (Analogous to 2-(benzylthio)benzothiazole synthesis):
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Preparation: 2-Mercaptoethanol is dissolved in ethanol. One equivalent of sodium hydroxide is added, and the mixture is stirred until the base dissolves completely, forming the sodium thiolate.
-
Reaction: One equivalent of benzyl chloride is added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be accomplished by column chromatography or vacuum distillation.
Chapter 3: Mechanistic Insights and Comparative Analysis
Both primary synthetic routes are effective for the preparation of this compound, but they differ in terms of starting materials, potential side reactions, and overall process considerations.
| Parameter | Method A: Ring-Opening of Ethylene Oxide | Method B: Williamson-Type Synthesis |
| Starting Materials | Benzyl mercaptan, Ethylene oxide | 2-Mercaptoethanol, Benzyl chloride |
| Key Transformation | Nucleophilic attack on an epoxide | S |
| Atom Economy | High (all atoms are incorporated) | Lower (a salt byproduct is formed) |
| Key Advantages | Direct, high atom economy. | Readily available starting materials, milder reaction conditions (no highly strained rings). |
| Potential Disadvantages | Use of toxic and gaseous ethylene oxide, highly exothermic reaction requiring careful control. | Potential for O-alkylation if the base is not selective, formation of salt waste. |
| Typical Yields | Generally high, often >90% in optimized industrial processes for analogous compounds.[4] | Typically good to excellent, in the range of 80-95% for similar thioether formations.[5] |
Workflow Comparison:
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-(Benzylthio)ethanol: A Versatile Building Block in Organic Chemistry
Abstract
2-(Benzylthio)ethanol is a bifunctional molecule that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structure, featuring a primary alcohol, a thioether linkage, and a removable benzyl group, offers a trifecta of reactive sites that can be manipulated with high selectivity. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse reactivity of this compound. We will explore its critical role as a precursor to sulfur-containing heterocycles, its application as a protected form of 2-mercaptoethanol, and its utility in the synthesis of complex, biologically active molecules. Through detailed mechanistic discussions, field-proven experimental protocols, and logical workflows, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful synthetic intermediate.
Introduction: The Strategic Value of a Bifunctional Reagent
In the intricate field of organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of building blocks that offer multiple, orthogonally reactive functional groups. This compound, also known as 2-hydroxyethyl benzyl sulfide, is an exemplar of such a reagent. Its structure elegantly combines three key features:
-
A Primary Hydroxyl Group (-OH): This serves as a versatile nucleophile and a handle for a wide array of classical alcohol transformations, including esterification, etherification, and oxidation.
-
A Thioether Linkage (-S-): The sulfur atom is a soft nucleophile and is readily oxidized to the corresponding sulfoxide and sulfone, functional groups that are prevalent in medicinal chemistry and materials science.
-
A Benzyl Group (Bn): Attached to the sulfur, the benzyl group acts as a robust protecting group for the thiol functionality. It is stable to a wide range of reaction conditions but can be selectively removed, most commonly via reductive cleavage, to unmask the free thiol.[1]
This combination allows for sequential and selective reactions, making this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals where sulfur-containing moieties are often crucial for biological activity.[2][3]
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's physical properties and safety requirements is paramount for its effective and safe implementation in the laboratory.
Data Presentation: Key Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂OS | PubChem CID: 77486[4] |
| Molecular Weight | 168.25 g/mol | PubChem CID: 77486[4] |
| Appearance | Colorless to light yellow liquid | TCI[5] |
| Boiling Point | 168-169 °C @ 18 mmHg | Thermo Scientific[6] |
| Refractive Index (n²⁰/D) | 1.576 | Thermo Scientific[6] |
| CAS Number | 3878-41-9 | TCI[5] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or inhaled.[7][8]
-
Hazards: Causes skin and serious eye irritation.[6] May cause respiratory irritation.
-
Precautions: Handling should be performed in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
In case of contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic attack of a benzylthiolate anion on an electrophilic two-carbon synthon. The causality behind this strategy is the high nucleophilicity of the thiolate and the availability of suitable electrophiles.
General Synthetic Workflow
The primary route involves the S-alkylation of benzyl mercaptan. This can be achieved using two main electrophiles: ethylene oxide or a 2-haloethanol.
Caption: General synthetic routes to this compound.
Experimental Protocol: Synthesis via Sodium Benzylthiolate and 2-Chloroethanol
This protocol is favored for its use of readily available and stable reagents. The choice of a strong base like sodium hydride ensures complete deprotonation of the thiol, maximizing the yield of the nucleophile.
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Thiolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of benzyl mercaptan (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Causality: The slow addition at low temperature safely controls the exothermic reaction and the evolution of hydrogen gas.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium benzylthiolate.
-
Alkylation: Add 2-chloroethanol (1.05 eq.) dropwise to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional components.
Caption: Key reactivity pathways of this compound.
Oxidation of the Thioether
The sulfur atom is readily oxidized to form sulfoxides and sulfones, which are key pharmacophores in many drugs.[9][10]
-
To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents like one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.[11]
-
To Sulfone: Stronger conditions, such as using an excess of m-CPBA or H₂O₂ with a catalyst, will oxidize the thioether directly to the sulfone.[12] These sulfones are valuable intermediates, for example, in the synthesis of 1,4-oxathiin-S,S-dioxides, which have fungicidal properties.[13]
Reactions at the Hydroxyl Group
The primary alcohol can undergo standard transformations:
-
Esterification/Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters.
-
Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (R-X) provides ethers.
-
Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile. For instance, after deprotection of the benzyl group, acid-catalyzed dehydration can lead to the formation of 1,4-oxathiane, a valuable heterocyclic scaffold.[5][14]
Cleavage of the Benzyl Protecting Group
The benzyl group serves as a robust protecting group for the thiol. Its removal is a key step to unmask the reactive thiol functionality for subsequent reactions, such as Michael additions or disulfide bond formation. The most common deprotection method is dissolving metal reduction.
-
Birch Reduction (Na/NH₃): Treatment with sodium in liquid ammonia is a classic and highly effective method for cleaving benzyl thioethers without affecting other reducible groups like aromatic rings.[1]
-
Catalytic Hydrogenolysis: While standard catalytic hydrogenolysis (H₂/Pd-C) is the go-to method for O-benzyl ethers, it is often less effective for S-benzyl ethers due to catalyst poisoning by the sulfur atom.[6][15] However, specialized catalysts or conditions can sometimes achieve this transformation.
Applications in the Synthesis of Bioactive Molecules
The structural motifs accessible from this compound are prevalent in many biologically active compounds.
-
Antimicrobial Agents: The 2-(benzylthio)pyrimidine core, synthesized from precursors derived from benzylthio intermediates, has shown significant antibacterial and antifungal activity.[2][3][16] The thioether linkage is critical for the biological profile of these molecules.
-
Heterocycle Synthesis: As a bifunctional precursor, it is instrumental in constructing sulfur-containing heterocycles. For example, derivatives can be used to synthesize substituted 1,3-oxathiolanes and 1,4-oxathianes, which are core structures in various natural products and pharmaceuticals.[8][17]
Field-Proven Protocol: Oxidation to 2-(Benzylsulfonyl)ethanol
This protocol details the reliable oxidation of the thioether to the corresponding sulfone using an excess of m-CPBA, a widely trusted method due to its operational simplicity and high yields.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Causality: The oxidation is exothermic. Cooling prevents over-reaction and potential side products by maintaining precise temperature control.
-
-
Reagent Addition: Add solid m-CPBA (approx. 77% purity, 2.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Trustworthiness: Using a slight excess of the oxidizing agent ensures the reaction goes to completion, from sulfide past the sulfoxide to the desired sulfone.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Causality: The basic wash neutralizes the m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt, which facilitates its removal.
-
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure 2-(benzylsulfonyl)ethanol.
Conclusion
This compound stands out as a strategically valuable and versatile building block in organic chemistry. Its trifunctional nature allows for a diverse range of selective transformations, providing access to important synthetic intermediates like sulfones and masked thiols. The ability to orthogonally manipulate the hydroxyl, thioether, and benzyl protecting groups provides chemists with a powerful tool for the efficient construction of complex molecules, particularly within the realms of medicinal chemistry and materials science. The robust and well-understood protocols associated with its synthesis and reactions further solidify its position as an indispensable reagent in the modern synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 4. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2894956A - Preparation of 1,4-oxathiane - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 9. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(Benzylthio)ethanol
Abstract
This document provides a detailed protocol for the synthesis of 2-(benzylthio)ethanol via the nucleophilic substitution reaction between benzyl chloride and 2-mercaptoethanol. The guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product purification and characterization. This application note is designed to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, yielding a high-purity product for applications in pharmaceutical research and development.
Introduction and Significance
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functionalized materials. Its structure, featuring a flexible thioether linkage and a terminal hydroxyl group, allows for further chemical modification, making it a versatile building block. The synthesis described herein utilizes the Williamson ether synthesis framework, adapted for thioether formation, which is a robust and widely employed method in organic chemistry.[1][2][3] This reaction proceeds via a nucleophilic substitution pathway, providing a reliable route to the target compound from readily available starting materials.
Reaction Mechanism: S N 2 Pathway
The synthesis of this compound from benzyl chloride and 2-mercaptoethanol proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[4][5] The key steps are outlined below:
-
Deprotonation: The reaction is initiated by the deprotonation of the thiol group of 2-mercaptoethanol using a suitable base, such as sodium hydroxide (NaOH). This step is crucial as it generates the highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The resulting thiolate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack occurs from the backside relative to the leaving group (chloride).
-
Transition State and Inversion: A transient, high-energy transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
-
Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of the this compound product with an inversion of configuration at the benzylic carbon (though in this case, the carbon is not a stereocenter).
The S N 2 pathway is favored due to the use of a primary alkyl halide (benzyl chloride), which is unhindered and thus accessible to the nucleophile, and a strong nucleophile (the thiolate anion).[4]
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations involving volatile and hazardous reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 7.81 g (7.0 mL) | 0.10 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 4.00 g | 0.10 | 1.0 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 12.66 g (11.5 mL) | 0.10 | 1.0 |
| Ethanol (95%) | C₂H₅OH | - | 150 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | - | - |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~10 g | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Base Preparation: In the 500 mL three-neck round-bottom flask, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 150 mL of 95% ethanol with magnetic stirring.
-
Thiolate Formation: To the stirred NaOH solution, add 7.81 g (7.0 mL, 0.10 mol) of 2-mercaptoethanol dropwise. A slight exotherm may be observed. Stir the resulting solution for 15 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel containing 12.66 g (11.5 mL, 0.10 mol) of benzyl chloride.
-
Addition of Electrophile: Add the benzyl chloride dropwise from the dropping funnel to the stirred thiolate solution over a period of 30 minutes. The formation of a white precipitate (NaCl) will be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Remove the precipitated sodium chloride by vacuum filtration, washing the solid with a small amount of ethanol.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting oily residue in ~100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel and wash sequentially with 2 x 50 mL of water and 1 x 50 mL of saturated brine solution to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The expected boiling point is approximately 110-115°C at 0.5 mmHg.
Safety and Hazard Management
This synthesis involves several hazardous chemicals that require strict adherence to safety protocols.
-
Benzyl Chloride: This compound is a lachrymator (tear-inducing), corrosive, and a suspected carcinogen.[6][7] It is toxic if inhaled or absorbed through the skin.[6][8] All handling must be done in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][9]
-
2-Mercaptoethanol: Highly toxic and can be fatal if it comes into contact with the skin.[10][11][12] It has an extremely unpleasant and powerful stench. It is a severe eye irritant.[10] Work in a well-ventilated fume hood is mandatory. Use heavy-duty gloves and handle with extreme care.[10][11]
-
Sodium Hydroxide: A corrosive solid that can cause severe burns upon contact with skin or eyes. Handle with appropriate PPE.
-
General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure an emergency eyewash station and safety shower are readily accessible. All chemical waste must be disposed of according to institutional and local regulations.
Product Characterization
To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a definitive method for structural elucidation.[13][14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.75 (s, 2H): Methylene protons of the benzyl group (-S-CH₂ -Ph).
-
δ 3.70 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).
-
δ 2.70 (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂ -CH₂-).
-
δ ~2.0 (br s, 1H): Hydroxyl proton (-OH ). This peak may be broad and its chemical shift can vary.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~138: Quaternary aromatic carbon of the benzyl group.
-
δ ~129, ~128.5, ~127: Aromatic carbons of the benzyl group.
-
δ ~61: Carbon of the methylene group adjacent to the hydroxyl group (-C H₂-OH).
-
δ ~36: Carbon of the benzylic methylene group (-S-C H₂-Ph).
-
δ ~35: Carbon of the methylene group adjacent to the sulfur atom (-S-C H₂-CH₂-).
-
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1495, 1450 cm⁻¹: Aromatic C=C stretching.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
-
Expected Molecular Ion [M]⁺: m/z = 168.06.
-
High-resolution mass spectrometry should confirm the elemental composition C₉H₁₂OS.
Conclusion
The protocol described provides a reliable and well-established method for synthesizing this compound. By understanding the S N 2 reaction mechanism and adhering strictly to the outlined experimental and safety procedures, researchers can confidently produce this valuable chemical intermediate with high purity. The characterization data provided serve as a benchmark for verifying the successful synthesis of the target compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. quora.com [quora.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. westliberty.edu [westliberty.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 11. carlroth.com [carlroth.com]
- 12. chemscience.com [chemscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of 2-(Benzylthio)ethanol
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 2-(Benzylthio)ethanol. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and reliability. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from first principles to practical application, including full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and system suitability criteria as per the United States Pharmacopeia (USP) <621>.
Introduction and Scientific Rationale
1.1. The Analyte: this compound
This compound (also known as 2-Hydroxyethyl Benzyl Sulfide, CAS No: 3878-41-9) is an organosulfur compound with the chemical structure shown in Figure 1.[1][2] Its utility spans various fields, including its role as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a hydroxyl group and a thioether linkage makes it a versatile building block.
-
Chemical Formula: C₉H₁₂OS
-
Molecular Weight: 168.25 g/mol [2]
Figure 1. Chemical Structure of this compound.
1.2. Importance of Purity Analysis
The purity of this compound is critical to the quality, safety, and efficacy of any downstream products. The synthesis of this compound, commonly achieved by the reaction of benzyl mercaptan with 2-chloroethanol or ethylene oxide, can introduce several process-related impurities.[3][4]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted benzyl mercaptan and 2-chloroethanol.
-
By-products: Dibenzyl disulfide (from the oxidation of benzyl mercaptan), and 1,2-bis(benzylthio)ethane.
-
Degradants: Oxidation of the thioether to its corresponding sulfoxide and sulfone.
This analytical method is designed to separate the main component from these and other potential impurities, providing a reliable purity value.
1.3. Chromatographic Principle: Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the chosen technique for this analysis due to its exceptional resolving power for moderately polar to non-polar compounds. This compound, with its aromatic ring and alkyl chain, exhibits sufficient hydrophobicity to be well-retained on a non-polar stationary phase, such as octadecylsilane (C18).
The separation mechanism is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[5] By employing a mobile phase of acetonitrile and water, we can modulate the elution of this compound and its impurities. Acetonitrile, a common organic modifier, decreases the polarity of the mobile phase, thereby reducing the retention time of hydrophobic compounds. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial for ensuring good peak symmetry by suppressing the ionization of any free silanol groups on the silica-based stationary phase, which could otherwise lead to undesirable secondary interactions and peak tailing.[1]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or other compatible material).
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized (DI) water or HPLC grade water (resistivity ≥ 18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%).
-
This compound Reference Standard: Certified purity >99.5%.
2.3. Preparation of Solutions
Mobile Phase Preparation (Acetonitrile/Water/Phosphoric Acid, 50:50:0.1 v/v/v):
-
Carefully measure 500 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Add 500 mL of HPLC grade water to the same cylinder.
-
Transfer the mixture to a 1 L solvent reservoir bottle.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum degassing.
Diluent Preparation (Acetonitrile/Water, 50:50 v/v):
-
Mix 250 mL of acetonitrile and 250 mL of water in a 500 mL flask. This mixture will be used for preparing standards and samples.
Standard Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-5 of the Standard Solution Preparation.
2.4. Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Rationale for Detection Wavelength: The benzyl group in the molecule is the primary chromophore. Based on the UV absorbance of related aromatic compounds like benzyl alcohol, a wavelength of 254 nm is selected as it provides good sensitivity and is a common setting for detecting aromatic compounds.
System Suitability and Method Validation
To ensure the reliability and consistency of the analytical results, the system must meet predefined suitability criteria before any sample analysis. The method itself must be validated to demonstrate it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[6][7]
3.1. System Suitability Testing (SST)
System suitability is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[8][9] Before starting the sample analysis, perform five replicate injections of the Standard Solution. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good peak sharpness. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the overall system. |
3.2. Method Validation Protocol
The following validation parameters should be assessed to ensure the method's performance.
| Validation Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze a blank (diluent), the reference standard, a sample solution, and a spiked sample containing known impurities. | The peak for this compound should be free from interference from any impurities or blank components at its retention time. |
| Linearity | Prepare a series of at least five standard solutions covering a range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[10] |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[10] |
| Precision | Repeatability: Analyze six replicate preparations of the sample solution on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision.[11] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). | %RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability criteria must be met, and the results should not be significantly affected by the variations. |
Data Analysis and Reporting
4.1. Purity Calculation
The purity of the this compound sample is calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent).
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
4.2. Reporting Results
The final report should include:
-
A representative chromatogram of the sample.
-
The calculated % purity.
-
The levels of any specified or unspecified impurities above the reporting threshold (typically 0.05%).
-
A confirmation that all system suitability criteria were met.
Workflow and Troubleshooting
5.1. HPLC Analysis Workflow Diagram
The following diagram illustrates the complete workflow for the purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
5.2. Troubleshooting Guide
This section addresses common issues that may arise during the analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Tailing Factor > 1.5) | 1. Secondary interactions with active silanol groups on the column. 2. Column degradation or contamination. 3. Mismatch between sample solvent and mobile phase. | 1. Ensure the mobile phase contains 0.1% acid. 2. Flush the column with a strong solvent or replace it. 3. Prepare samples in the mobile phase or a weaker solvent.[6][8] |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase composition. | 1. Replace the column. 2. Decrease the acetonitrile percentage to increase retention and improve separation. |
| Fluctuating Baseline / Ghost Peaks | 1. Air bubbles in the system. 2. Contaminated mobile phase or diluent. 3. Carryover from previous injections. | 1. Degas the mobile phase thoroughly and purge the pump. 2. Prepare fresh, high-purity mobile phase. 3. Run a blank injection with a strong solvent wash in the autosampler program.[9] |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from unfiltered samples. | 1. Reverse-flush the column (disconnect from detector). Check for blocked tubing. 2. Always filter samples through a 0.45 µm filter before injection.[12] |
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity assessment of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes it easily transferable to most analytical laboratories. By adhering to the outlined system suitability and method validation protocols, users can ensure the generation of accurate and defensible data suitable for quality control and regulatory purposes.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 4. US3086997A - Synthesis of 2-mercaptoethanol - Google Patents [patents.google.com]
- 5. torontech.com [torontech.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. sartorius.com [sartorius.com]
Application Notes and Protocols for the Utilization of 2-(Benzylthio)ethanol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of Sulfur-Containing Scaffolds
In the landscape of modern medicinal chemistry, thioethers represent a critical structural motif found in numerous approved therapeutic agents.[1] Their presence can influence a molecule's pharmacokinetic profile, metabolic stability, and interaction with biological targets.[2] Among the diverse range of thioether-containing building blocks, 2-(Benzylthio)ethanol stands out as a particularly versatile intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a strategically protected thiol group (as a benzyl thioether), allows for sequential and controlled modifications, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates.
This guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and strategic application. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern experimental choices.
Section 1: Synthesis of this compound
The most direct and efficient synthesis of this compound involves the S-alkylation of 2-mercaptoethanol with a suitable benzyl halide. This reaction is a variant of the classic Williamson ether synthesis, applied here for thioether formation. The process relies on the deprotonation of the thiol group, which is significantly more acidic than the hydroxyl group, to form a potent thiolate nucleophile that readily displaces the halide from benzyl bromide.
Reaction Pathway: S-Alkylation
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as sodium hydroxide, selectively deprotonates the thiol of 2-mercaptoethanol. The resulting thiolate anion then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the C-S bond.
Caption: Synthesis of this compound via S-alkylation.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established methods for S-alkylation of thiols.[3][4]
1. Materials & Equipment:
-
Reagents: 2-Mercaptoethanol, Benzyl bromide, Sodium hydroxide (NaOH), Ethanol, Deionized water, Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄), Saturated sodium chloride solution (brine).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.
2. Data Presentation: Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) |
| 2-Mercaptoethanol | 1.0 | 0.10 | 7.81 | 7.1 |
| Sodium Hydroxide | 1.05 | 0.105 | 4.20 | - |
| Benzyl Bromide | 1.0 | 0.10 | 17.1 | 12.0 |
| Ethanol | Solvent | - | - | 150 |
| Product (Expected) | - | - | ~14.3 - 15.1 | - |
| Theoretical Yield | 16.83 g | |||
| Expected Yield % | 85-90% |
3. Step-by-Step Procedure:
-
Preparation of Thiolate: In a 250 mL round-bottom flask, dissolve 7.81 g (0.10 mol) of 2-mercaptoethanol in 100 mL of ethanol. To this stirred solution, add a solution of 4.20 g (0.105 mol) of NaOH in 50 mL of ethanol. Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium thiolate salt.
-
S-Alkylation: Add 17.1 g (0.10 mol) of benzyl bromide dropwise to the thiolate solution at room temperature over 30 minutes. An exotherm may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification (Optional): The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.
Section 2: Application in Pharmaceutical Intermediate Synthesis
The utility of this compound stems from its two distinct functional handles, which can be addressed with high chemoselectivity.
Part A: Functionalization of the Hydroxyl Group
The primary alcohol of this compound behaves as a typical nucleophile and can be readily functionalized through esterification, etherification, or conversion to other functional groups.[5] This allows for the attachment of the entire benzylthio-ethyl scaffold to a larger molecule or pharmacophore.
Protocol 2: Acylation of this compound
This protocol demonstrates a standard acylation to form an ester, a common linkage in pharmaceutical compounds.
1. Materials & Equipment:
-
Reagents: this compound, Acetyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
2. Data Presentation: Reagent Quantities
| Reagent | Molar Eq. | Moles (mmol) | Mass (g) | Volume (mL) |
| This compound | 1.0 | 10 | 1.68 | 1.55 |
| Acetyl Chloride | 1.1 | 11 | 0.86 | 0.78 |
| Triethylamine (TEA) | 1.2 | 12 | 1.21 | 1.67 |
| Dichloromethane | Solvent | - | - | 50 |
3. Step-by-Step Procedure:
-
Setup: Dissolve 1.68 g (10 mmol) of this compound and 1.21 g (12 mmol) of triethylamine in 50 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add 0.86 g (11 mmol) of acetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(benzylthio)ethyl acetate.
Part B: The Benzyl Thioether as a Protected Thiol
A cornerstone of multi-step synthesis is the use of protecting groups. The benzyl group on the sulfur atom serves as a robust protecting group for the thiol functionality.[6] It is stable to a wide range of reaction conditions, yet it can be removed selectively when desired. This strategy allows the free hydroxyl group to be manipulated or the molecule to be incorporated into a larger structure before revealing the highly reactive thiol.
The deprotection of a benzyl thioether to unmask the free thiol is a critical transformation. This is most commonly and cleanly achieved via catalytic hydrogenation, a process known as hydrogenolysis.[7]
Caption: Deprotection of a benzyl thioether via hydrogenolysis.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This protocol describes the cleavage of the S-benzyl group to regenerate the free thiol.[7][8]
1. Materials & Equipment:
-
Reagents: this compound, Palladium on Carbon (10% Pd/C), Methanol or Ethyl Acetate.
-
Equipment: Hydrogenation flask (e.g., Parr shaker bottle), hydrogenation apparatus or a flask with a balloon filled with hydrogen, filtration setup (e.g., Celite pad).
2. Data Presentation: Reagent Quantities
| Reagent | Role | Quantity |
| This compound | Substrate | 1.68 g (10 mmol) |
| 10% Palladium on Carbon | Catalyst | ~170 mg (10 wt%) |
| Methanol | Solvent | 50 mL |
| Hydrogen (H₂) | Reagent | 1 atm (balloon) to 50 psi |
3. Step-by-Step Procedure:
-
Setup: In a suitable hydrogenation flask, dissolve 1.68 g (10 mmol) of this compound in 50 mL of methanol.
-
Catalyst Addition: Carefully add ~170 mg of 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (or maintain a hydrogen atmosphere with a balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-mercaptoethanol. The byproduct, toluene, is volatile and is typically removed with the solvent.
Conclusion
This compound is a highly effective and versatile bifunctional building block for pharmaceutical synthesis. Its straightforward preparation, coupled with the ability to selectively functionalize its hydroxyl group while the thiol remains protected, provides a powerful strategic advantage. The subsequent mild deprotection to reveal the free thiol further enhances its utility in constructing complex molecules, including intermediates for important drug classes like leukotriene receptor antagonists.[9][10] The protocols detailed in this guide offer reliable methods for the synthesis, manipulation, and deprotection of this valuable intermediate, empowering chemists to design more efficient and elegant synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
2-(Benzylthio)ethanol as a reagent in thioetherification reactions
An Application Guide to the Synthesis and Utility of Benzyl Thioethers
Introduction: The Significance of the Benzyl Thioether Moiety
In the landscape of modern organic and medicinal chemistry, the thioether functional group is a cornerstone of molecular design. Thioethers are present in a wide array of pharmaceuticals, natural products, and advanced functional materials, lending unique physicochemical properties and biological activities.[1] Among the various classes of thioethers, benzyl thioethers hold a prominent position due to the unique characteristics of the benzyl group. This guide explores the synthesis of benzyl thioethers, with a focus on modern, efficient methodologies. We will use 2-(Benzylthio)ethanol (PubChem CID: 77486)[2] as a key structural example—a molecule that is not typically a reagent for creating thioethers, but rather a versatile building block containing a pre-formed, functionalized benzyl thioether scaffold.
Core Concepts: Understanding the Benzyl Thioether Bond
The utility of the benzyl thioether linkage stems from a balance of stability and reactivity. The sulfur-benzyl (S-Bn) bond is generally stable under a wide range of conditions, including acidic and basic media, making it an excellent protecting group for thiols during multi-step syntheses.[3][4] However, this stability is paired with several reliable methods for its selective cleavage when the protection is no longer needed. The most common deprotection strategies involve reductive or oxidative conditions, such as catalytic hydrogenolysis or treatment with strong acids.[5][6] This predictable reactivity is fundamental to its application in complex molecular assembly.
Modern Synthetic Protocols for Benzyl Thioether Formation
The construction of the C–S bond is a critical transformation in organic synthesis. While traditional methods often involve malodorous thiols and harsh conditions, modern chemistry offers more efficient, milder, and atom-economical alternatives.
Method 1: Lewis Acid-Catalyzed Dehydrative Thioetherification
One of the most elegant and green approaches to forming benzyl thioethers is the direct dehydrative coupling of a benzyl alcohol with a thiol. This method avoids the pre-functionalization of the alcohol to a halide and produces water as the only byproduct. Copper(II) triflate (Cu(OTf)₂) has emerged as a highly effective Lewis acid catalyst for this transformation, proceeding under mild conditions with excellent chemoselectivity.[1][7]
Causality and Mechanism: The reaction is believed to proceed through a Lewis-acid-mediated SN1-type mechanism. The copper catalyst coordinates to the hydroxyl group of the benzyl alcohol, facilitating its departure as a water molecule and generating a stabilized benzyl carbocation intermediate. This electrophilic intermediate is then rapidly trapped by the nucleophilic thiol to form the desired C–S bond.[1][7]
Caption: Lewis acid activates the benzyl alcohol for dehydration, forming a carbocation that is trapped by a thiol.
Experimental Protocol: Copper-Catalyzed Synthesis of Benzyl Thioethers
-
Materials: Benzyl alcohol (1.0 mmol), thiol (1.2 mmol), Copper(II) triflate (Cu(OTf)₂, 3 mol%), Dichloromethane (DCM, 5 mL).
-
Procedure:
-
To a clean, dry round-bottom flask, add the benzyl alcohol, thiol, and DCM under an air atmosphere.
-
Stir the solution at room temperature (25 °C) for 5 minutes.
-
Add Cu(OTf)₂ to the reaction mixture.
-
Continue stirring at 25 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl thioether.
-
Data Presentation: Scope of the Copper-Catalyzed Thioetherification [1][7]
| Entry | Benzyl Alcohol Partner | Thiol Partner | Yield (%) |
| 1 | 2-Phenylpropan-2-ol | 4-Fluorobenzenethiol | 96 |
| 2 | 1-Phenylethan-1-ol | 4-Methylbenzenethiol | 95 |
| 3 | Benzyl alcohol | Benzenethiol | 85 |
| 4 | 4-Methoxybenzyl alcohol | 1-Hexanethiol | 88 |
| 5 | 1-(Thiophen-2-yl)ethan-1-ol | 4-Chlorobenzenethiol | 92 |
Method 2: One-Pot Synthesis from Benzyl Halides and Thiourea
A classic and highly reliable method for thioether synthesis is the nucleophilic substitution of a benzyl halide with a thiolate. To circumvent the handling of volatile and malodorous thiols, a one-pot procedure using thiourea as a sulfur source is highly advantageous.[8] This method generates the reactive thiolate in situ.
Principle and Workflow: The reaction proceeds in a stepwise manner within a single pot. First, the benzyl halide reacts with thiourea to form a stable, odorless S-benzylisothiouronium salt. Subsequent hydrolysis of this salt with a strong base (e.g., NaOH) generates the sodium thiolate. This nucleophilic thiolate is then immediately reacted with a second equivalent of a benzyl halide (which can be the same or different) to furnish the final thioether product.[8]
Caption: A sequential one-pot reaction workflow avoiding the isolation of malodorous thiol intermediates.
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers [8]
-
Materials: Benzyl halide 1 (1.0 equiv), Thiourea (1.1 equiv), Benzyl halide 4 (0.85 equiv), Sodium hydroxide (NaOH, 3.0 equiv), Methanol (MeOH).
-
Procedure:
-
Dissolve benzyl halide 1 and thiourea in dry, degassed methanol and reflux the mixture overnight to form the isothiouronium salt.
-
Add NaOH to the reaction mixture and reflux for 2-3 hours to hydrolyze the salt to the corresponding thiolate.
-
Cool the reaction to room temperature, then add the second benzyl halide 4.
-
Reflux the mixture overnight to allow for the formation of the unsymmetrical thioether.
-
After cooling, add 2 M aqueous NaOH and extract the product with dichloromethane (3x).
-
Wash the combined organic phases with 2 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the benzyl thioether, which is often of high purity without chromatography.
-
This compound: A Versatile Building Block
Contrary to being a reagent for thioetherification, this compound is a product of such reactions and serves as a valuable synthetic intermediate. Its bifunctional nature—containing both a stable benzyl thioether and a reactive primary alcohol—allows for its incorporation into more complex molecular architectures. The hydroxyl group can undergo a wide range of transformations, including:
-
Esterification: To form esters with various carboxylic acids.
-
Etherification: To form more complex ethers.
-
Oxidation: To yield the corresponding aldehyde or carboxylic acid.
This versatility makes it a useful starting material in the synthesis of specialized polymers, pharmaceutical intermediates, and other fine chemicals.
Troubleshooting and Safety Considerations
-
Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base. Using degassed solvents and maintaining an inert atmosphere (N₂ or Ar) can mitigate this side reaction.
-
Odor: Thiols are notoriously malodorous. Performing reactions in a well-ventilated fume hood is mandatory. One-pot procedures that generate the thiolate in situ, such as the thiourea method, are highly recommended to minimize exposure.[8]
-
Purification: While some protocols yield high-purity products directly, residual sulfur-containing impurities can be challenging to remove. Careful column chromatography or distillation may be required.
Conclusion
The synthesis of benzyl thioethers is a vital transformation in modern chemistry, with applications spanning from drug development to materials science. Modern catalytic methods, particularly the dehydrative coupling of alcohols and thiols, offer a mild, efficient, and environmentally friendly route to these important compounds. Reagents like thiourea provide practical, one-pot alternatives that enhance safety and convenience. Understanding these robust synthetic strategies allows researchers to strategically incorporate the versatile benzyl thioether moiety into complex molecular targets.
References
- 1. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scale-Up Synthesis of 2-Hydroxyethyl Benzyl Sulfide: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Hydroxyethyl Benzyl Sulfide, a versatile intermediate in pharmaceutical and materials science applications. The presented methodology focuses on the nucleophilic substitution reaction between benzyl bromide and 2-mercaptoethanol. This document provides an in-depth analysis of the reaction mechanism, a step-by-step protocol for gram-to-kilogram scale production, critical safety considerations for handling hazardous reagents, and a summary of analytical techniques for quality control. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
2-Hydroxyethyl benzyl sulfide is a key building block in the synthesis of various biologically active molecules and functional materials. Its structure, incorporating a flexible thioether linkage and a reactive hydroxyl group, allows for diverse downstream chemical modifications. The primary synthetic route, and the focus of this guide, is the nucleophilic substitution (SN2) reaction between a benzyl halide and 2-mercaptoethanol.
Mechanism of Synthesis:
The synthesis proceeds via a classical SN2 mechanism. The thiol group of 2-mercaptoethanol, upon deprotonation by a base, forms a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion in a single concerted step. Benzylic halides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[1][2] The use of a suitable base is crucial to facilitate the formation of the thiolate nucleophile and drive the reaction to completion.
Materials and Methods
Reagents and Properties
A comprehensive list of reagents required for the synthesis, along with their critical properties, is provided in the table below.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards | Supplier |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 | Lachrymator, Corrosive, Toxic | Sigma-Aldrich |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 60-24-2 | Toxic, Stench, Irritant | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Volatile | Sigma-Aldrich |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic | Sigma-Aldrich |
Equipment
-
Jacketed glass reactor (appropriate scale: 1 L to 100 L) equipped with overhead stirring, a temperature probe, a condenser, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum pump.
-
Standard laboratory glassware.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis and can be linearly scaled for larger quantities with appropriate adjustments to equipment and reaction times.
Step 1: Reactor Setup and Inerting
-
Assemble the jacketed reactor system in a well-ventilated fume hood.
-
Ensure all glassware is dry and the system is leak-tight.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere.
Step 2: Reagent Preparation
-
In a separate flask, prepare a solution of sodium hydroxide (25.0 g, 0.625 mol) in methanol (250 mL). Stir until the sodium hydroxide is fully dissolved. Caution: This is an exothermic process.
Step 3: Thiolate Formation
-
To the nitrogen-purged reactor, add 2-mercaptoethanol (48.9 g, 0.625 mol) dissolved in methanol (150 mL).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add the methanolic sodium hydroxide solution prepared in Step 2 to the reactor via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
Step 4: Nucleophilic Substitution Reaction
-
In a separate flask, dissolve benzyl bromide (100.0 g, 0.585 mol) in methanol (100 mL).
-
Slowly add the benzyl bromide solution to the reactor containing the sodium 2-mercaptoethoxide solution over 1-1.5 hours, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
Step 5: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of benzyl bromide is complete.
Step 6: Work-up and Extraction
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.
-
To the resulting slurry, add deionized water (500 mL) and dichloromethane (500 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers.
Step 7: Washing and Drying
-
Wash the combined organic layers with deionized water (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
Step 8: Solvent Removal and Product Isolation
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxyethyl Benzyl Sulfide as a pale yellow oil.
Step 9: Purification (Optional)
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Process Safety and Hazard Analysis
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.
-
Benzyl Bromide: A potent lachrymator and corrosive substance.[3] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
2-Mercaptoethanol: Highly toxic and possesses a strong, unpleasant odor.[6][7] All handling should be performed in a fume hood to avoid inhalation.[5] Use appropriate gloves to prevent skin contact.[4]
-
Sodium Hydroxide: A corrosive solid. Handle with care to avoid skin and eye contact. The dissolution in methanol is highly exothermic and should be performed with cooling.
-
Methanol and Dichloromethane: Flammable and toxic/carcinogenic solvents, respectively. Avoid inhalation of vapors and work in a well-ventilated area away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5][6] Seek immediate medical attention.[6][7]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste. For larger spills, evacuate the area and contact emergency services.[8]
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra should be consistent with the structure of 2-Hydroxyethyl Benzyl Sulfide.[9] |
| GC-MS | Purity assessment and identification of volatile impurities. | A major peak corresponding to the product's mass-to-charge ratio.[10] |
| FT-IR | Identification of functional groups. | Presence of characteristic O-H and C-S stretching vibrations. |
| TLC | Reaction monitoring and qualitative purity check. | A single spot for the purified product with a distinct Rf value. |
Phase Transfer Catalysis as an Alternative Approach
For certain applications, particularly when dealing with biphasic reaction systems, Phase Transfer Catalysis (PTC) can be an effective alternative.[11] PTC facilitates the transfer of the thiolate anion from an aqueous phase to an organic phase where the benzyl halide is dissolved.[11]
Key Principles of PTC in this Synthesis:
-
A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase transfer catalyst.[12][13]
-
The catalyst exchanges its bromide anion for the thiolate anion in the aqueous phase.
-
The resulting lipophilic ion pair (quaternary ammonium thiolate) migrates into the organic phase.
-
In the organic phase, the thiolate reacts with the benzyl halide.
-
The catalyst then returns to the aqueous phase to repeat the cycle.
This method can offer advantages such as milder reaction conditions, the use of less hazardous solvents, and easier product work-up.[14]
Thiol-Ene Reaction: A "Click Chemistry" Alternative
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds and is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and mild reaction conditions.[15][16] This reaction involves the addition of a thiol across a double bond, which can be initiated by radicals or nucleophiles.[15][17] While not the primary focus of this protocol, it represents an important alternative synthetic strategy for creating thioethers.[18][19]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of 2-Hydroxyethyl Benzyl Sulfide.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. amherst.edu [amherst.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. lobachemie.com [lobachemie.com]
- 8. axxence.de [axxence.de]
- 9. 2-HYDROXYETHYL BENZYL SULFIDE(3878-41-9) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. iris.unito.it [iris.unito.it]
- 19. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09687C [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 2-(Benzylthio)ethanol in the Synthesis of Advanced Corrosion Inhibitors
Introduction: Unlocking the Potential of a Versatile Precursor
In the ongoing battle against metal degradation, the development of effective and environmentally conscious corrosion inhibitors is of paramount importance. Organic inhibitors, particularly those containing heteroatoms such as sulfur and nitrogen, have proven to be highly efficacious in forming protective barriers on metal surfaces. 2-(Benzylthio)ethanol, a bifunctional molecule featuring a hydroxyl group and a benzylthio moiety, presents itself as a highly versatile and strategic precursor for the synthesis of a new generation of corrosion inhibitors.
The presence of a reactive hydroxyl group allows for straightforward chemical modifications, enabling the introduction of various functional groups that enhance the molecule's ability to adsorb onto metal surfaces. The inherent sulfur atom and the aromatic benzyl group contribute significantly to the molecule's inhibitory action through synergistic electronic and steric effects. This guide provides an in-depth exploration of the synthetic routes to novel corrosion inhibitors derived from this compound, complete with detailed experimental protocols and an analysis of their performance.
The Rationale Behind Molecular Design: Causality in Inhibitor Efficacy
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The strategic design of inhibitors from this compound leverages several key principles:
-
Adsorption Centers: The sulfur and nitrogen atoms, along with the π-electrons of the aromatic ring, act as active centers for adsorption onto the metal surface. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption).
-
Hydrophobic Shielding: The benzyl group and any additional alkyl chains introduced during synthesis create a hydrophobic layer. This layer repels water and corrosive species from the metal surface, forming a physical barrier against corrosion.
-
Increased Surface Coverage: By derivatizing this compound into larger molecules, such as Schiff bases or quaternary ammonium salts, the surface area covered by each molecule increases, leading to a more compact and robust protective film.
Synthetic Pathways: From Precursor to Protector
Two primary synthetic pathways are presented here to transform this compound into potent corrosion inhibitors: the formation of a Schiff base and the synthesis of a quaternary ammonium salt.
Pathway 1: Synthesis of a Schiff Base Inhibitor
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are well-documented as effective corrosion inhibitors.[1][2] The synthesis involves a two-step process starting from this compound.
Step 1: Oxidation of this compound to 2-(Benzylthio)acetaldehyde
The initial and critical step is the selective oxidation of the primary alcohol to an aldehyde. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.[3][4]
Step 2: Condensation with a Primary Amine to Form the Schiff Base
The resulting aldehyde is then condensed with a primary amine to form the imine linkage. This reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product.[5][6]
Caption: Workflow for Schiff Base Synthesis.
Pathway 2: Synthesis of a Quaternary Ammonium Salt Inhibitor
Quaternary ammonium salts are cationic surfactants known for their excellent corrosion inhibition properties, particularly in acidic environments.[7][8] Their positively charged nitrogen atom facilitates strong electrostatic interaction with the negatively charged metal surface in such media.
The synthesis involves the reaction of a tertiary amine with an alkyl halide derivative of this compound.
Caption: Workflow for Quaternary Ammonium Salt Synthesis.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Schiff Base
Objective: To synthesize a Schiff base corrosion inhibitor from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step A: Synthesis of 2-(Benzylthio)acetaldehyde
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 g, 59.4 mmol) in 100 mL of anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (19.2 g, 89.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
-
Wash the silica gel pad with an additional 50 mL of diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(Benzylthio)acetaldehyde. This intermediate is often used directly in the next step without further purification.
Step B: Synthesis of the Schiff Base
-
Dissolve the crude 2-(Benzylthio)acetaldehyde from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add aniline (5.5 g, 59.4 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with constant stirring.[9]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Evaluation of Corrosion Inhibition Efficiency by Weight Loss Method
Objective: To determine the corrosion inhibition efficiency of the synthesized inhibitor.
Materials:
-
Mild steel coupons of known dimensions
-
Synthesized corrosion inhibitor
-
1 M Hydrochloric acid (HCl) solution
-
Acetone
-
Emery papers of various grades
-
Analytical balance
-
Water bath/thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery papers to a mirror finish. Degrease the coupons with acetone, wash with distilled water, dry, and store in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance (W_initial).
-
Inhibitor Solution Preparation: Prepare a stock solution of the synthesized inhibitor in 1 M HCl. From the stock solution, prepare a series of test solutions with different inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).
-
Immersion Test: Immerse one prepared coupon in a beaker containing 100 mL of 1 M HCl without the inhibitor (blank). Immerse one coupon in each of the beakers containing the test solutions with different inhibitor concentrations.
-
Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specific immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons, wash them with distilled water, dry thoroughly, and re-weigh (W_final).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x T x D) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (7.85 g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Performance Data (Illustrative)
As the direct performance data for inhibitors synthesized from this compound is not extensively available in the public domain, the following table presents representative data from structurally analogous Schiff base and quaternary ammonium salt inhibitors containing benzyl moieties. This data serves to illustrate the expected performance.
| Inhibitor Type | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzyl-substituted Schiff Base | Mild Steel | 1 M HCl | 0.01 M | 94.18 | [10] |
| Benzyl-substituted Schiff Base | Carbon Steel | 1 M HCl | 250 mg/L | 97.07 | [11] |
| Quaternary Ammonium Salt | Q235 Carbon Steel | 1 wt% HCl | 1000 mg/L | 94.86 | [12] |
| Quaternary Ammonium Salt | C1018 Steel | 17.5% HCl | 42.02 x 10⁻⁵ M | 98.5 | [13] |
Mechanism of Inhibition: A Molecular Perspective
The synthesized inhibitors function by adsorbing onto the metal surface, thereby creating a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules (in the case of quaternary ammonium salts) or protonated inhibitor molecules.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (S, N) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[14]
The formation of this adsorbed layer blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus effectively mitigating the corrosion process.
Conclusion and Future Outlook
This compound has been demonstrated as a promising and versatile platform for the design and synthesis of novel corrosion inhibitors. The straightforward derivatization into Schiff bases and quaternary ammonium salts allows for the creation of molecules with enhanced adsorption capabilities and protective film formation. The illustrative protocols and performance data provided in this guide serve as a foundational resource for researchers and scientists in the field. Future research should focus on the synthesis and rigorous evaluation of a wider range of derivatives of this compound, including the exploration of their performance in various corrosive media and under different industrial conditions. Such endeavors will undoubtedly contribute to the development of more efficient and sustainable solutions for corrosion control.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 8. emerald.com [emerald.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-(Benzylthio)ethanol via Flash Column Chromatography
Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 2-(Benzylthio)ethanol using flash column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound with high purity. This guide details the rationale behind the selection of the stationary and mobile phases, the complete experimental workflow, and post-purification analysis, ensuring a reproducible and efficient purification process.
Introduction: The Importance of Purifying this compound
This compound is an organic thioether containing both a hydroxyl group and a benzyl sulfide moiety.[1] This bifunctional nature makes it a valuable building block in organic synthesis and a key intermediate in the development of various pharmaceuticals and specialty chemicals. Impurities, often arising from starting materials or side reactions during synthesis, can significantly impact the yield and purity of downstream products, as well as their biological activity and safety profiles. Therefore, a robust purification method is critical.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2][3] Flash column chromatography, an advancement that utilizes positive pressure, accelerates the separation process, leading to faster elution times and improved resolution.[4] This application note will focus on a normal-phase flash chromatography protocol, which is well-suited for the separation of moderately polar compounds like this compound from less polar impurities.
Foundational Principles: Strategic Selection of Chromatographic Conditions
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases.[5][6] These choices are dictated by the polarity of the target compound and the impurities to be removed.
Stationary Phase Selection: The Role of Silica Gel
For the purification of moderately polar organic molecules, silica gel (SiO₂) is the most common and effective stationary phase.[2] Its surface is rich in silanol groups (Si-OH), which are polar and can engage in hydrogen bonding and dipole-dipole interactions with the compounds in the mixture. Less polar compounds will have weaker interactions with the silica gel and will therefore elute faster, while more polar compounds will be retained longer on the column.[3] Given the presence of a hydroxyl group, this compound is expected to exhibit moderate polarity, making silica gel an ideal choice for its purification.
Mobile Phase Selection and Optimization with Thin-Layer Chromatography (TLC)
The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the stationary phase.[2] The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation.[2] A solvent system that is too polar will cause all compounds to elute quickly with poor separation. Conversely, a solvent system that is not polar enough will result in very slow elution or no elution at all.[2]
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition before performing column chromatography.[4][7] By testing various solvent mixtures, one can identify a system that provides a good separation of the target compound from its impurities, ideally with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4] For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a common starting point.[4]
Table 1: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.1 | 69 |
| Dichloromethane | 3.1 | 40 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Ethanol | 5.2 | 78 |
Note: Data compiled from various chemical resources.
Detailed Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Chemicals: this compound (crude), Silica gel (60 Å, 230-400 mesh), n-Hexane (ACS grade), Ethyl acetate (ACS grade), Sand (washed), Cotton or glass wool.
-
Equipment: Glass chromatography column with stopcock, Flash chromatography system (optional, for pressure application), Beakers, Erlenmeyer flasks, Test tubes or fraction collector vials, Thin-Layer Chromatography (TLC) plates (silica gel coated), TLC developing chamber, UV lamp (254 nm), Rotary evaporator.
Pre-Chromatography Preparation: TLC Analysis
-
Prepare TLC Eluent: Prepare small volumes of various hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.[7]
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent.[7]
-
Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.[7] The optimal eluent system will show good separation between the spot for this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.
Column Preparation (Wet Packing Method)
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column.[8]
-
Add Sand: Add a small layer (approx. 1 cm) of sand on top of the plug.[8]
-
Prepare Silica Slurry: In a beaker, create a slurry of silica gel with the chosen mobile phase (determined by TLC).[8]
-
Pack the Column: Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[8]
-
Equilibrate the Column: Allow the solvent to drain until it is just above the top of the silica gel. Never let the column run dry.[4]
Sample Loading and Elution
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Load the Sample: Carefully add the dissolved sample to the top of the silica gel using a pipette.[8]
-
Elute the Column: Open the stopcock and begin to collect the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).[2]
-
Monitor the Separation: Periodically analyze the collected fractions using TLC to determine which fractions contain the purified this compound.[2]
Post-Chromatography Workflow
-
Combine Fractions: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product Analysis: Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
A graphical representation of the purification workflow can aid in understanding the sequence of operations.
Caption: Workflow for the purification of this compound.
Expected Results and Troubleshooting
Table 2: Typical Purification Parameters
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Example) | 8:2 Hexane:Ethyl Acetate |
| Target Rf | ~0.3 |
| Sample Loading | Concentrated solution in a minimal volume |
| Elution Mode | Flash (Positive Pressure) |
Troubleshooting Common Issues:
-
Poor Separation: If the spots on the TLC are too close together, adjust the polarity of the mobile phase. A less polar solvent system will increase the separation.
-
Compound Won't Elute: If the compound remains at the baseline of the TLC, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
Streaking of Spots on TLC: This can be due to overloading the sample or the sample being too acidic or basic. It may also indicate insolubility in the eluent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound can cause skin and eye irritation.[9]
-
The solvents used are flammable and their vapors can be harmful. Avoid inhalation and contact with skin.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by flash column chromatography. By following the outlined steps for mobile phase optimization, column preparation, and elution, researchers can consistently obtain a high-purity product. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
- 1. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzylthio)ethanol
Welcome to the technical support center for the synthesis of 2-(Benzylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this common yet nuanced S-alkylation reaction. Here, we address frequent challenges and provide in-depth, field-proven solutions to enhance your reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common problems encountered during the synthesis of this compound.
Question 1: My yield of this compound is consistently low (<70%). What are the most likely causes and how can I address them?
Low yields are a frequent issue and can often be traced back to one of several factors, primarily related to side reactions or suboptimal reaction conditions.
Answer: The most common culprits for low yields are the oxidation of the starting material, benzyl mercaptan, and incomplete reaction. Let's break down the solutions:
-
Problem: Oxidation of Benzyl Mercaptan. Benzyl mercaptan is highly susceptible to oxidative dimerization, forming dibenzyl disulfide.[1][2] This is often observed as a white precipitate in your reaction mixture. This side reaction consumes your starting thiol, directly reducing the theoretical yield.
-
Causality: The thiol moiety (-SH) can be easily oxidized to a disulfide bond (-S-S-), especially in the presence of atmospheric oxygen under basic conditions.
-
Solution: Implement an Inert Atmosphere. To prevent oxidation, it is crucial to run the reaction under an inert atmosphere.[1] Before adding reagents, thoroughly degas your solvent and then blanket the reaction vessel with an inert gas like nitrogen or argon. Maintain this atmosphere throughout the reaction.
-
-
Problem: Incomplete Reaction or Stalling. If you observe significant amounts of unreacted starting materials after a reasonable time, the reaction may have stalled.
-
Causality: This can be due to several factors including insufficient deprotonation of the thiol, poor solubility of the reactants, or a reaction temperature that is too low.[3][4]
-
Solution: Optimize Reaction Conditions.
-
Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the benzyl mercaptan (pKa ~9.4) to its more nucleophilic thiolate form. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Use at least 1.1 equivalents to drive the deprotonation to completion.[5]
-
Solvent Choice: The choice of solvent is critical for ensuring all reactants are in solution. Polar aprotic solvents like DMF or DMSO can be excellent choices.[4] If using a biphasic system (e.g., toluene and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 50-60°C) can increase the reaction rate without promoting significant side reactions.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Question 2: I've noticed a significant amount of a white, insoluble solid in my reaction flask. What is it, and how can I prevent it?
Answer: This solid is almost certainly dibenzyl disulfide , the product of oxidative coupling of your starting material, benzyl mercaptan.[6][7]
-
Identification: Dibenzyl disulfide is a white solid with a melting point of around 70-73°C. Its formation is a clear indicator that your starting material is being consumed by an undesired pathway.
-
Prevention Strategy:
-
Inert Atmosphere: As detailed above, the most effective preventative measure is the rigorous exclusion of oxygen from your reaction system.[1]
-
Order of Addition: Add the base to the solution of benzyl mercaptan under an inert atmosphere to form the thiolate in situ before adding the 2-chloroethanol. The thiolate is still susceptible to oxidation, but its primary fate will be the desired SN2 reaction once the electrophile is introduced.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of this compound.
FAQ 1: What is the most reliable method for synthesizing this compound?
Answer: The most common and generally reliable method is the nucleophilic substitution (SN2) reaction between benzyl mercaptan and 2-chloroethanol. The reaction involves the deprotonation of benzyl mercaptan with a suitable base to form the benzyl thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion.
FAQ 2: Can a phase-transfer catalyst (PTC) improve my reaction?
Answer: Yes, using a phase-transfer catalyst can significantly improve the reaction rate and yield, especially in biphasic solvent systems (e.g., an organic solvent and an aqueous base).[8][9]
-
Mechanism of Action: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the thiolate anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase (where the 2-chloroethanol is dissolved). This overcomes the insolubility of the reactants in their respective phases, accelerating the reaction.[10]
-
Recommendation: If you are using a two-phase system, the addition of a catalytic amount (1-5 mol%) of TBAB or a similar PTC is highly recommended.
FAQ 3: How should I purify the final product?
Answer: The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove the base and other water-soluble impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Final Purification:
-
Distillation: For larger quantities and if the primary impurities are unreacted starting materials or low-boiling side products, vacuum distillation is an effective method.
-
Flash Column Chromatography: If the product is contaminated with non-volatile impurities like dibenzyl disulfide, flash column chromatography on silica gel is the preferred method. A solvent system of hexane and ethyl acetate is typically effective for separation.[3]
-
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway for this compound and the major competing side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Navigating the Lability of 2-(Benzylthio)ethanol: A Technical Guide to Preventing Decomposition During Reaction Workup
Welcome to our technical support center. This guide is crafted for researchers, scientists, and professionals in drug development who are encountering stability challenges with 2-(Benzylthio)ethanol during reaction workups. The benzyl thioether moiety, while a useful structural element, possesses inherent chemical vulnerabilities. Understanding these is paramount to preventing unwanted side reactions and ensuring the integrity of your target molecule. This document moves beyond simple procedural lists to provide a mechanistically-grounded rationale for every recommendation, empowering you with robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: My post-workup analysis (TLC, LC-MS) shows multiple unexpected spots/peaks. What are the likely decomposition pathways for this compound?
The observation of unexpected byproducts typically points to two primary modes of decomposition for a benzyl thioether: oxidation of the sulfur atom and cleavage of the carbon-sulfur bonds.
-
Sulfur Oxidation: The thioether sulfur is nucleophilic and readily oxidized. Even exposure to atmospheric oxygen can be sufficient, particularly if catalyzed by trace metals or light, to form the corresponding sulfoxide. If stronger oxidizing conditions are present (e.g., residual oxidant from a prior step), further oxidation to the sulfone can occur.[1][2] These byproducts will have molecular weights of +16 (sulfoxide) and +32 (sulfone) relative to your starting material.
-
C-S Bond Cleavage: The benzyl-sulfur bond is particularly susceptible to cleavage due to the stability of the resulting benzyl carbocation. This cleavage can be promoted by:
-
Acidic Conditions: Strong acids can protonate the sulfur, turning the thiol portion into a good leaving group and facilitating an SN1-type cleavage.[1][3]
-
Reductive Conditions: While often used intentionally for deprotection, residual reducing agents or certain workup conditions can cause hydrogenolysis of the C-S bond, yielding toluene and 2-mercaptoethanol.[4]
-
Thermal Stress: Excessive heating during a workup, such as during solvent evaporation, can induce homolytic cleavage of the C-S bond, leading to radical-derived products like toluene and dibenzyl disulfide.[5]
-
Q2: I suspect my compound is oxidizing during the aqueous workup and extraction. How can I confirm this and, more importantly, prevent it?
Confirming oxidation is the first step. As mentioned, mass spectrometry is an excellent tool for identifying the M+16 (sulfoxide) and M+32 (sulfone) species.
To prevent oxidation, the core principle is the rigorous exclusion of oxygen and other potential oxidants.
Preventative Workup Protocol for Oxidation-Sensitive Compounds:
-
Cooling: Before quenching or exposing the reaction to the aqueous phase, cool the mixture to 0 °C. This dramatically slows the rate of most side reactions, including oxidation.
-
Quenching Oxidants: If your reaction utilized an oxidizing agent (e.g., H₂O₂, m-CPBA), ensure it is fully quenched before proceeding. A wash with a mild reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective.
-
Solvent Degassing: Use solvents that have been degassed for all extractions and chromatography. This is easily achieved by bubbling a stream of an inert gas (nitrogen or argon) through the solvent for 15-30 minutes prior to use.
-
Inert Atmosphere: To the greatest extent possible, perform the workup under an inert atmosphere. This can be as simple as maintaining a positive pressure of nitrogen or argon over the separatory funnel during extraction.
-
Minimize Exposure: Work efficiently to minimize the compound's exposure time to the biphasic workup conditions and to ambient light.
}
Figure 1. Workflow for diagnosing and preventing oxidation.
Q3: My reaction is run under strongly acidic or basic conditions. What is the safest way to neutralize it without cleaving the benzyl-sulfur bond?
The key is to avoid pH extremes and significant temperature changes during neutralization. The benzyl-sulfur bond is labile to strong acids.[1]
-
Neutralizing an Acidic Reaction: Avoid using strong bases like NaOH or KOH. The resulting exotherm and localized high pH can cause other issues. Instead, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the cooled (0 °C) reaction mixture with vigorous stirring. The bicarbonate buffer system maintains a pH around 8, which is generally safe for this functional group. Be prepared for CO₂ evolution.
-
Neutralizing a Basic Reaction: Avoid using strong acids like concentrated HCl. Instead, neutralize by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which provides a weakly acidic buffer around pH 5-6. Alternatively, dilute acids like 1 M HCl can be used, but they must be added slowly to a well-stirred, cooled solution to prevent localized areas of high acidity.
The goal for either scenario is to gently bring the aqueous phase to a near-neutral pH (6-8) before extraction.
Troubleshooting Summary & Key Parameters
The following table summarizes the critical parameters to control during your workup based on the suspected decomposition pathway.
| Suspected Issue | Critical Parameter | Recommended Action & Reagents | Causality (Why it Works) |
| Oxidation | Oxygen Exposure | Use degassed solvents; maintain an inert N₂/Ar atmosphere; add an aqueous quench of Na₂S₂O₃ if oxidants were used. | Minimizes the presence of the primary reactant (O₂) required for the formation of sulfoxide and sulfone byproducts.[1][2] |
| Acid-Catalyzed Cleavage | Low pH | Neutralize with saturated aq. NaHCO₃ slowly at 0 °C. | Avoids strong acid conditions that promote SN1 cleavage via a stabilized benzyl carbocation intermediate.[1][3] |
| Base-Catalyzed Decomposition | High pH | Neutralize with saturated aq. NH₄Cl or dilute (1 M) HCl slowly at 0 °C. | Avoids strongly basic conditions that can promote elimination or other unwanted side reactions. |
| Thermal Decomposition | Temperature | Concentrate solvents under reduced pressure at low temperatures (e.g., <40 °C). Avoid prolonged heating. | Prevents homolytic C-S bond cleavage, which is initiated by high thermal energy.[5] |
}
Figure 2. Key decomposition pathways for this compound.
By carefully considering these vulnerabilities and implementing the recommended protocols, you can effectively mitigate the decomposition of this compound, leading to higher purity and yield in your synthetic endeavors.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylthio)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-(Benzylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and optimize this important synthesis.
Introduction
The synthesis of this compound, also known as 2-Hydroxyethyl Benzyl Sulfide, is a fundamental transformation in organic chemistry, yielding a versatile intermediate for various applications.[1][2] The most common and efficient method for its preparation involves the nucleophilic substitution reaction between a benzyl thiolate and a 2-haloethanol or the ring-opening of ethylene oxide with benzyl mercaptan. While seemingly straightforward, this reaction is susceptible to several side reactions and experimental pitfalls that can significantly impact yield and purity. This guide provides a structured approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from benzyl mercaptan and 2-chloroethanol?
The synthesis of this compound from benzyl mercaptan and 2-chloroethanol typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] In the first step, a base is used to deprotonate the benzyl mercaptan (C₆H₅CH₂SH), which is more acidic than an alcohol, to form the corresponding benzyl thiolate anion (C₆H₅CH₂S⁻). This potent nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in a single concerted step.[4]
Q2: What are the most common starting materials and synthetic routes?
The two most prevalent routes for the synthesis of this compound are:
-
SN2 Reaction: This involves the reaction of benzyl mercaptan with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.[3][5]
-
Ring-Opening of Ethylene Oxide: This method involves the reaction of benzyl mercaptan with ethylene oxide.[6][7] This reaction can be slow and is often catalyzed by a base or the product itself.[6]
Q3: Can I use benzyl alcohol directly instead of benzyl mercaptan?
Directly reacting benzyl alcohol with a sulfur source is possible but often requires harsher conditions and specific catalysts, such as nanolayered cobalt-molybdenum sulfides.[8] The more common and reliable method is to first convert benzyl alcohol to a better leaving group (like a tosylate or halide) and then react it with a sulfur nucleophile, or to convert it to benzyl mercaptan.
Q4: Is it possible to use a thiol-ene "click" reaction to synthesize this compound?
While the thiol-ene reaction is a powerful method for forming thioethers, it involves the addition of a thiol across a double bond.[9][10][11] Therefore, to synthesize this compound via this route, one would need to start with benzyl mercaptan and 2-vinyloxyethanol, which is not a common starting material. The SN2 and ethylene oxide ring-opening routes are generally more direct for this specific target molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Ineffective Deprotonation of Benzyl Mercaptan
-
Explanation: The formation of the potent benzyl thiolate nucleophile is critical for the reaction to proceed. If the base used is not strong enough to deprotonate the benzyl mercaptan (pKa ≈ 9.43), the concentration of the nucleophile will be too low for an efficient reaction.[12]
-
Solution:
-
Choice of Base: Use a base with a pKa of its conjugate acid significantly higher than that of benzyl mercaptan. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or sodium ethoxide (NaOEt).[13] For anhydrous conditions, NaH is an excellent choice.[4]
-
Verification: Before adding the electrophile, ensure the deprotonation is complete. If using NaH, the cessation of hydrogen gas evolution is a good indicator.
-
Possible Cause 2: Poor Quality of Reagents
-
Explanation: The purity of your starting materials is paramount. Benzyl mercaptan can oxidize to dibenzyl disulfide upon exposure to air, reducing the amount of active nucleophile.[14][15] The 2-haloethanol can degrade or contain impurities that interfere with the reaction.
-
Solution:
-
Purify Benzyl Mercaptan: If oxidation is suspected, benzyl mercaptan can be purified by distillation under reduced pressure.[16]
-
Use Fresh Reagents: Use freshly opened or properly stored reagents. 2-Chloroethanol should be colorless.
-
Inert Atmosphere: For best results, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.[4]
-
Possible Cause 3: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[17] Protic solvents like water or ethanol can solvate the thiolate, reducing its nucleophilicity.
-
Solution:
-
Solvent Selection: Switch to a polar aprotic solvent. If using a protic solvent is unavoidable (e.g., for solubility reasons), consider using a stronger base or higher reaction temperature.
-
Problem 2: Formation of Significant Side Products
Side Product 1: Dibenzyl Disulfide
-
Appearance in NMR: A singlet around 3.5-3.7 ppm for the benzylic protons.
-
Cause: Oxidation of benzyl mercaptan or the benzyl thiolate by atmospheric oxygen.[14][15] This is often exacerbated by prolonged reaction times or exposure to air during workup.
-
Mitigation:
-
Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is highly effective.[4]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Workup: Minimize the exposure of the reaction mixture to air during the workup process.
-
Side Product 2: Dibenzyl Sulfide
-
Appearance in NMR: A singlet around 3.6-3.8 ppm for the benzylic protons.
-
Cause: This can arise if benzyl chloride is used as a starting material and reacts with the newly formed benzyl thiolate. It can also form from the decomposition of benzyl mercaptan under certain conditions.
-
Mitigation:
-
Ensure Complete Consumption of Starting Halide: If preparing benzyl mercaptan in situ, ensure the complete conversion of the starting benzyl halide.
-
Purify Starting Materials: Use pure benzyl mercaptan.
-
Side Product 3: Elimination Product (Vinyl Alcohol, which tautomerizes to Acetaldehyde)
-
Cause: The thiolate can also act as a base, promoting the E2 elimination of the 2-haloethanol, especially with more sterically hindered bases or at higher temperatures.[13]
-
Mitigation:
-
Temperature Control: Keep the reaction temperature as low as possible to favor the SN2 pathway, which has a lower activation energy than the E2 reaction.[4] Running the reaction at or below room temperature is often sufficient.
-
Choice of Base: Use a non-hindered base.
-
Problem 3: Difficulty in Product Purification
Issue: Co-elution with Starting Materials or Side Products during Chromatography
-
Explanation: The polarity of this compound can be similar to that of unreacted 2-chloroethanol or certain side products, making separation by column chromatography challenging.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A mixture of hexanes and ethyl acetate is a good starting point.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities like salts and unreacted 2-chloroethanol. Wash the organic layer with water and brine.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[16]
-
Issue: Persistent Odor
-
Explanation: Benzyl mercaptan has a very strong and unpleasant odor.[12] Even trace amounts can be easily detected.
-
Solution:
-
Oxidative Wash: During the workup, a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used to oxidize residual thiol to the less odorous disulfide. Use this method with caution as it can potentially oxidize the desired product as well.
-
Thorough Purification: Ensure complete removal of unreacted benzyl mercaptan through chromatography or distillation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via SN2 Reaction
Materials:
-
Benzyl mercaptan
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaOH (1.0 eq) in ethanol.
-
To this solution, add benzyl mercaptan (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 15-20 minutes to ensure the formation of the sodium benzyl thiolate.
-
Add 2-chloroethanol (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide
Materials:
-
Benzyl mercaptan
-
Ethylene oxide (handle with extreme caution in a well-ventilated fume hood)
-
Sodium metal
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a magnetic stir bar, dissolve a catalytic amount of sodium metal in anhydrous diethyl ether under an inert atmosphere.
-
To this solution, add benzyl mercaptan (1.0 eq) dropwise.
-
Cool the reaction mixture to 0 °C.
-
Carefully condense ethylene oxide (1.1 eq) into the reaction flask.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Symptom | Probable Cause | Recommended Action |
| No reaction | Ineffective deprotonation of thiol | Use a stronger base (e.g., NaH, NaOEt). |
| Poor quality of electrophile | Use freshly distilled 2-haloethanol. | |
| Stalled reaction | Insufficient base | Use at least a stoichiometric amount of base. |
| Low reaction temperature | Gently heat the reaction mixture (e.g., 50-60 °C). | |
| Low yield with side products | Oxidation of thiolate | Perform the reaction under an inert atmosphere. |
| Elimination reaction | Maintain a lower reaction temperature. |
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3878-41-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
- 7. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 15. Page loading... [wap.guidechem.com]
- 16. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 17. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Preventing oxidation of 2-(Benzylthio)ethanol during storage
Welcome to the dedicated technical support guide for 2-(Benzylthio)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights and actionable protocols to ensure the long-term stability of this compound by preventing its oxidative degradation during storage.
Introduction: The Challenge of Storing this compound
This compound is a bifunctional molecule containing both a thioether and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis but also renders it susceptible to oxidation, which can compromise sample purity and experimental outcomes. The primary culprits are atmospheric oxygen and, in some cases, trace peroxide contaminants in solvents. Understanding and mitigating these degradation pathways are crucial for maintaining the integrity of the compound.
This guide will address the most common questions and troubleshooting scenarios encountered by users, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've noticed a change in the appearance and purity of my this compound after several months of storage. What is happening?
Answer: The observed degradation is likely due to oxidation. This compound has two primary sites susceptible to oxidation: the sulfur atom of the thioether linkage and the primary alcohol.
-
Thioether Oxidation: The sulfur atom can be oxidized by atmospheric oxygen, a process known as autoxidation, to form the corresponding sulfoxide and, subsequently, the sulfone. This is a common degradation pathway for thioethers.[1]
-
Alcohol Oxidation: The benzyl alcohol moiety can be oxidized to benzaldehyde. This can be exacerbated by exposure to air and light.[2]
These oxidative products can appear as impurities in your analytical data (e.g., NMR, GC-MS, HPLC) and may alter the physical properties of the compound.
Below is a diagram illustrating the potential oxidation pathways.
Caption: Potential oxidative degradation pathways of this compound.
Question 2: What are the ideal storage conditions to minimize oxidation?
Answer: Proper storage is the first and most critical line of defense against degradation. Based on manufacturer recommendations and general chemical principles for air-sensitive reagents, the following conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 15°C (59°F). Refrigeration is recommended. | Lowers the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Displaces oxygen, which is the primary oxidizing agent. |
| Light | Store in an amber or opaque container in a dark location. | Protects against photo-initiated oxidation. |
| Container | Use a tightly sealed container with a secure cap (e.g., PTFE-lined). | Prevents ingress of atmospheric oxygen and moisture. |
Source: Adapted from TCI product information and general laboratory best practices.
Question 3: My laboratory does not have a dedicated inert atmosphere storage system. Are there alternative methods to protect my compound?
Answer: Yes. If a glovebox or a dedicated nitrogen-purged cabinet is unavailable, you can employ a technique known as Inert Gas Blanketing . This involves displacing the air in the headspace of your storage container with an inert gas before sealing.
This protocol provides a step-by-step method for creating an inert atmosphere in a standard laboratory bottle.
Caption: Workflow for inert gas blanketing of a reagent bottle.
Causality Behind the Steps:
-
Two Needles: Using an inlet and an outlet needle allows for a continuous, gentle flow of inert gas to effectively displace the heavier air from the headspace.
-
Removing Outlet First: This ensures that a positive pressure of inert gas is maintained within the bottle as the inlet needle is removed, preventing air from re-entering.
Question 4: Can I add a chemical stabilizer to my this compound? If so, what do you recommend?
Answer: Yes, the use of antioxidants is a highly effective strategy, often used in conjunction with proper storage conditions. For thioethers, hindered phenolic antioxidants are particularly effective.
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm (0.01-0.05% w/w) | A free-radical scavenger that interrupts the oxidative chain reactions. It is particularly effective at inhibiting sulfoxide formation.[1][3] |
| Propyl Gallate | 100-500 ppm (0.01-0.05% w/w) | A phenolic antioxidant that neutralizes free radicals by donating a hydrogen atom, thus terminating oxidative processes.[4][5][6] |
Important Considerations:
-
Solubility: Ensure the chosen antioxidant is soluble in this compound at the desired concentration.
-
Downstream Applications: Verify that the presence of the antioxidant will not interfere with your subsequent chemical reactions or analyses.
-
Synergy: In some applications, a combination of a primary antioxidant (like BHT or propyl gallate) and a secondary antioxidant (which can be the thioether itself) provides enhanced protection.[7]
-
Calculate the required mass of antioxidant. For example, to prepare a 200 ppm solution in 50 g of this compound:
-
Mass = (200 / 1,000,000) * 50 g = 0.01 g or 10 mg.
-
-
Weigh the antioxidant accurately.
-
Add the antioxidant to the this compound.
-
Mix thoroughly using a vortex mixer or by gentle swirling until the solid is completely dissolved.
-
Blanket with inert gas (as described in the previous section) and store under recommended conditions.
Question 5: How can I check the purity of my stored this compound and detect potential oxidation products?
Answer: Regular quality control is essential. Several analytical techniques can be employed to assess the purity and identify degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its more polar oxidation products like the sulfoxide and sulfone. A simple method would involve a C18 column with a mobile phase of acetonitrile and water.[8]
Typical Observations Indicating Degradation:
-
HPLC: Appearance of new, typically earlier-eluting peaks (for more polar products like the sulfoxide).
-
GC-MS: Detection of peaks corresponding to the molecular ions of benzaldehyde (m/z 106), the sulfoxide (m/z 184), or the sulfone (m/z 200).
-
NMR (¹H and ¹³C): Appearance of new signals in the aldehydic region (~9-10 ppm in ¹H NMR) or shifts in the signals of the carbons and protons adjacent to the sulfur atom upon its oxidation.
By implementing these storage, handling, and quality control strategies, you can ensure the long-term stability and reliability of your this compound for reproducible and accurate experimental results.
References
- 1. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gjchemical.com [gjchemical.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Propyl gallate - Wikipedia [en.wikipedia.org]
- 5. What is Propyl Gallate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ewai-group.com [ewai-group.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Synthesis of 2-(Benzylthio)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Benzylthio)ethanol, also known as 2-Hydroxyethyl Benzyl Sulfide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic procedure. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your own laboratory settings.
Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via a thio-Williamson ether synthesis, which is a robust and well-established method for forming carbon-sulfur bonds.[1] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] In this specific application, the nucleophile is the benzyl thiolate anion, generated in situ by deprotonating benzyl mercaptan with a suitable base. This potent nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired thioether product.
Primary Reaction Scheme:
The success of this Sₙ2 reaction hinges on optimizing conditions to favor substitution over competing side reactions.[3]
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate base for this reaction?
For deprotonating benzyl mercaptan (pKa ~9.5), a base that is strong enough to quantitatively form the thiolate but not so strong as to promote side reactions is ideal.
-
Recommended: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent, cost-effective choices. They are typically used in aqueous or alcoholic solutions.
-
Alternative: Sodium hydride (NaH) can be used for an anhydrous system, which may be beneficial but requires more stringent handling procedures.[4] Thiols are significantly more acidic than alcohols, making their deprotonation relatively straightforward.[4]
Q2: Which solvent system is optimal for this synthesis?
The choice of solvent is critical for an Sₙ2 reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are often the best choice. They solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the thiolate anion, increasing its nucleophilicity and accelerating the reaction.[5]
-
Polar Protic Solvents (e.g., Ethanol, Water): While the reaction can work in these solvents, they can solvate the nucleophile through hydrogen bonding, slightly reducing its reactivity. However, ethanol is a common choice due to its ability to dissolve all reactants.[6] If using ethanol, ensure it is anhydrous to prevent unwanted side reactions.
Q3: What are the typical reaction conditions (temperature, time)?
This reaction is typically run at a moderately elevated temperature to ensure a reasonable reaction rate.
-
Temperature: A range of 50-80°C is common. Running the reaction at or below room temperature may be too slow, while excessively high temperatures (>100°C) can favor the competing E2 elimination reaction, though this is less of a concern with a primary electrophile like 2-chloroethanol.[5][7]
-
Time: Reaction times can vary from 2 to 12 hours. Progress should be monitored to determine the point of completion.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside standards of your starting materials (benzyl mercaptan and 2-chloroethanol).
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for the mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the benzyl-containing compounds. Staining with potassium permanganate can help visualize the alcohol-containing spots.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually benzyl mercaptan) has disappeared and a new, typically less polar, product spot has appeared.
In-Depth Troubleshooting Guide
Problem 1: My reaction yield is very low or I've isolated no product.
Low or no yield is a frequent issue that can be traced back to several root causes. A systematic check of reagents and conditions is the best approach.[7]
-
Potential Cause A: Ineffective Thiolate Formation
-
Why it happens: If the base is old, has absorbed atmospheric CO₂ and water (in the case of NaOH/KOH pellets), or is not strong enough, the benzyl mercaptan will not be fully deprotonated. The neutral thiol is a poor nucleophile.
-
Solution: Use fresh, high-purity base. If using solid NaOH or KOH, crush the pellets just before use to expose a fresh surface. Ensure you are using at least one full equivalent of the base relative to the benzyl mercaptan.
-
-
Potential Cause B: Poor Quality or Degraded Reagents
-
Why it happens: Benzyl mercaptan can be oxidized to dibenzyl disulfide by air over time. 2-Chloroethanol can degrade, especially if not stored properly.
-
Solution: Use freshly opened or recently purified starting materials. Benzyl mercaptan can be distilled under reduced pressure. Ensure your 2-chloroethanol is from a reliable source and stored in a tightly sealed container away from light.
-
-
Potential Cause C: Suboptimal Reaction Temperature
-
Why it happens: The Sₙ2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.[7] Conversely, if it's too high, side reactions may dominate.
-
Solution: Start with a moderate temperature (e.g., 60°C) and monitor by TLC. If the reaction is sluggish after 2-3 hours, consider increasing the temperature in 10°C increments, but do not exceed 90-100°C.[8]
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
Problem 2: My final product is contaminated with a significant amount of dibenzyl disulfide.
This is the most common impurity in this reaction.
-
Cause: Oxidation of Benzyl Thiolate
-
Why it happens: The benzyl thiolate anion is highly susceptible to oxidation by atmospheric oxygen, which couples two molecules to form a disulfide bond.[4] This reaction is often rapid, especially at elevated temperatures in the presence of a base.
-
Solution:
-
Inert Atmosphere: The most effective solution is to run the entire reaction under an inert atmosphere of nitrogen or argon.[6]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Minimize Headspace: Use a reaction flask that is appropriately sized for the reaction volume to minimize the amount of air in the headspace.
-
-
Problem 3: I am having difficulty purifying the product.
-
Issue A: Formation of an emulsion during aqueous workup.
-
Why it happens: The product has both polar (hydroxyl) and non-polar (benzyl) characteristics, acting as a surfactant.
-
Solution: Add a saturated brine solution (NaCl(aq)) during the extraction. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and breaking the emulsion.
-
-
Issue B: Product decomposes during distillation.
-
Why it happens: Thioethers can be sensitive to high temperatures and may decompose or oxidize.
-
Solution: Purify the product using vacuum distillation. This compound has a relatively high boiling point, and distillation at atmospheric pressure will require temperatures high enough to cause degradation. A vacuum significantly lowers the boiling point, allowing for a safer, cleaner purification.
-
Experimental Protocols and Data
Protocol: Synthesis of this compound
Disclaimer: This protocol is a general guideline. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzyl mercaptan (e.g., 12.4 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Base Addition: Begin stirring and slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL). A slight exotherm may be observed. Stir for 30 minutes at room temperature to ensure complete formation of the sodium benzyl thiolate.
-
Electrophile Addition: Add 2-chloroethanol (8.8 g, 0.11 mol) to the reaction mixture dropwise via a syringe or dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Benzyl Mercaptan: 1.0 eq | Limiting reagent. |
| 2-Chloroethanol: 1.05-1.1 eq | A slight excess ensures complete consumption of the thiol. | |
| Base (NaOH): 1.1 eq | Ensures complete deprotonation of the thiol. | |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and reagents. |
| Temperature | 78-80°C (Reflux) | Provides sufficient energy for reaction without promoting side reactions. |
| Reaction Time | 4-6 hours | Typical duration, but should be confirmed by TLC monitoring. |
| Expected Yield | 75-90% | Typical yields after purification for this type of reaction. |
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0337838A1 - Process for the preparation of benzyl mercaptan - Google Patents [patents.google.com]
Byproduct formation in the reaction of thiirane with benzyl alcohol
Technical Support Center: Thiirane & Benzyl Alcohol Reaction
Guide for Researchers in Synthetic Chemistry & Drug Development
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the nucleophilic ring-opening of thiirane with benzyl alcohol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this reaction and may encounter challenges related to byproduct formation and yield optimization. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 2-(benzylthio)ethan-1-ol. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Q1: My reaction is producing a significant amount of a sticky, insoluble polymer instead of my target product. What is happening and how can I prevent it?
A1: Mechanistic Insight & Prevention
This is a classic sign of base-catalyzed polymerization of thiirane. The benzyl alcohol, when deprotonated by a base (e.g., NaH, NaOH), forms a sodium benzoxide initiator. While this alkoxide is intended to attack the thiirane ring, the thiolate product formed after the initial ring-opening is also a potent nucleophile. This thiolate can then attack another thiirane molecule, initiating a chain reaction that results in poly(ethylene sulfide), a viscous polymer.
Troubleshooting Steps:
-
Control the Initiator Concentration: The polymerization is often triggered by an excess of the initiator or a high local concentration.
-
Slow Addition of Base: Instead of adding the base all at once, add it portion-wise or as a solution over an extended period. This keeps the concentration of the active benzoxide low.
-
Sub-stoichiometric Base: Use slightly less than one equivalent of the base relative to the benzyl alcohol. This ensures that the alcohol is the limiting nucleophile for the initial ring-opening.
-
-
Temperature Management: This polymerization is often exothermic.
-
Maintain Low Temperatures: Run the reaction at 0 °C or even lower. This slows down the rate of polymerization more significantly than the desired ring-opening reaction.
-
-
Order of Addition: Add the thiirane slowly to the solution of benzyl alcohol and the base. This ensures that the thiirane is always the limiting reagent in the presence of the primary nucleophile (benzoxide), minimizing its chance to self-react.
Q2: My final product is contaminated with dibenzyl disulfide. What is the source of this impurity?
A2: Understanding Oxidative Dimerization
Dibenzyl disulfide is formed through the oxidative coupling of two benzylthiol molecules. Benzylthiol itself is generated from the reaction of the benzyl anion with elemental sulfur, which can be present from the desulfurization of thiirane, or if the intermediate thiolate protonates and is subsequently oxidized. The primary culprit is often atmospheric oxygen, especially under basic conditions which facilitate the oxidation of the corresponding thiolate.
Preventative Measures:
-
Inert Atmosphere: This is the most critical control parameter. The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Work-up Conditions: During the aqueous work-up, minimize the exposure of the organic layer to air, especially if the solution is still basic. Acidifying the solution quickly will protonate the thiolate to the less easily oxidized thiol.
Q3: Besides my main product, I've isolated a cyclic compound identified as 1,4-dithiane. How does this form?
A3: The Dimerization Pathway
1,4-Dithiane is a stable, six-membered heterocyclic compound formed by the dimerization of thiirane. This process can be initiated by acids, bases, or even heat. In your reaction, the intermediate thiolate anion from the first ring-opening can attack a second thiirane molecule. The resulting dimer can then undergo an intramolecular cyclization to form the thermodynamically stable 1,4-dithiane.
Conditions Favoring Dimerization & Mitigation:
-
High Thiirane Concentration: This increases the probability of a thiolate intermediate reacting with another thiirane molecule instead of being protonated during work-up.
-
Mitigation: Add the thiirane slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for dimerization.
-
Mitigation: Adhere to low-temperature protocols (e.g., 0 °C).
-
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and byproduct formation is key. The following diagram illustrates these competing pathways.
Caption: Competing reaction pathways in the base-catalyzed reaction of thiirane with benzyl alcohol.
Optimized Experimental Protocol & Data
To minimize byproducts and maximize yield, precise control over reaction parameters is essential.
Recommended Protocol: Synthesis of 2-(benzylthio)ethan-1-ol
-
Vessel Preparation: Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven. Assemble it with a septum and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the flask with N₂ or Ar for 15 minutes.
-
Reagent Addition (Alcohol & Solvent): Add anhydrous solvent (e.g., THF, 50 mL) via syringe. Add benzyl alcohol (1.0 eq) via syringe. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.95 eq) portion-wise over 20 minutes. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Thiirane Addition: Add thiirane (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. Monitor progress by TLC or GC-MS.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction while still at 0 °C.
-
Extraction & Purification: Proceed with standard aqueous work-up, extraction with an organic solvent (e.g., ethyl acetate), drying, and purification by flash column chromatography.
Table 1: Parameter Optimization Summary
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Expected Outcome |
| Base Stoichiometry | ≥ 1.0 eq | 0.95 eq (relative to alcohol) | Prevents excess base from directly initiating polymerization. | Reduced polymer formation. |
| Temperature | Room Temperature | 0 °C | Slows the rate of byproduct formation more than the desired reaction. | Higher selectivity for the target product. |
| Order of Addition | All reagents mixed at once | Slow, dropwise addition of thiirane | Maintains a low instantaneous concentration of thiirane. | Minimizes polymerization and dimerization. |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidation of the thiolate intermediate. | Elimination of disulfide byproduct. |
Troubleshooting Decision Workflow
When faced with an unexpected result, this workflow can help diagnose the issue systematically.
Caption: A step-by-step workflow for diagnosing and resolving common issues.
How to avoid emulsion during aqueous extraction of 2-(Benzylthio)ethanol
Welcome to the technical support guide for handling 2-(Benzylthio)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming challenges during its aqueous extraction, with a primary focus on preventing and resolving emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
A1: An emulsion is a mixture of two or more liquids that are normally immiscible, like oil and water.[1] In this mixture, one liquid is dispersed as microscopic droplets throughout the other.[2] During an aqueous workup, the vigorous shaking or mixing required for extraction provides the energy to create these droplets, but their stability—the reason they don't separate—is often due to the presence of emulsifying agents.[3]
The molecular structure of this compound itself is a key contributor. It is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) alcohol group (-OH) and a lipophilic (oil-loving) benzylthio group (-S-CH₂-Ph). This dual nature allows it to act as a surfactant, migrating to the interface between the aqueous and organic layers. Here, it reduces the interfacial tension, stabilizing the dispersed droplets and preventing them from coalescing, which results in a persistent, milky, or cloudy layer between the two phases.[4] This issue can be exacerbated by impurities from a reaction mixture that also have surfactant-like properties.[5]
Q2: Why is emulsion formation a significant problem for my experiment?
A2: Emulsion formation is a major disadvantage in solvent extraction for several critical reasons:
-
Poor Phase Separation: It makes a clean separation of the aqueous and organic layers difficult or impossible.[6] This leads to contamination of your desired organic layer with water and water-soluble impurities.
-
Loss of Yield: A significant amount of your target compound, this compound, can become trapped within the emulsion layer.[4] Attempting to separate the layers often means either leaving some of the organic layer behind or carrying over part of the emulsion, both of which result in a lower recovery of your product.
-
Increased Processing Time: Breaking a stable emulsion requires additional steps, chemicals, and time, significantly slowing down the purification workflow.[6] In some cases, a persistent emulsion can force a researcher to discard the experiment and start over.
Q3: Are there any general best practices I can follow to minimize the risk of emulsions from the start?
A3: Yes, prevention is always more effective than treatment. The most crucial preventative measure is to minimize the amount of high-energy agitation. Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to create sufficient surface area for the extraction to occur without forming a stable emulsion.[4][7] Additionally, if your reaction was performed in a water-miscible solvent like ethanol or THF, it is highly recommended to remove it via rotary evaporation before beginning the aqueous workup.[8][9] These solvents can increase the mutual solubility of the aqueous and organic phases, promoting emulsion formation.[9]
Troubleshooting Guide: Resolving Emulsions
This section provides a systematic approach to breaking a persistent emulsion that has formed during the extraction of this compound.
Q4: I have a stable emulsion. What is the first and simplest thing I should try?
A4: The first step is always patience. Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 15-30 minutes.[8][10] Often, less stable emulsions will break on their own given enough time. You can gently tap the side of the funnel or slowly swirl the contents to encourage the droplets to coalesce.[10][11]
Q5: I've waited, and the emulsion is still there. What is the most common and effective chemical method to break it?
A5: The most widely used and effective technique is known as "salting out".[3] This involves adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.
-
Mechanism of Action: The addition of a high concentration of an electrolyte like NaCl dramatically increases the ionic strength of the aqueous phase.[12] This enhances the polarity of the water layer, decreasing the solubility of non-polar and amphiphilic organic molecules within it.[1] This effect forces the this compound and other organic components out of the aqueous phase and into the organic layer, which destabilizes the interfacial film and breaks the emulsion.[13]
-
Procedure: Add a volume of saturated brine equal to about 10-20% of the aqueous layer volume. Gently swirl or invert the funnel a few times and then allow it to stand. You should observe the emulsion breaking and the layers separating more cleanly.
Q6: Salting out helped, but didn't completely solve the problem. What other chemical or physical methods can I use?
A6: If salting out is insufficient, several other techniques can be employed, ranging from simple physical methods to more involved chemical additions.
| Technique | Mechanism of Action | When to Use It | Citations |
| Centrifugation | Applies a strong mechanical force that accelerates the collision of dispersed droplets, forcing them to merge and separate. | Highly effective for small-volume extractions where a suitable centrifuge is available. Often considered a surefire method. | [3][10][11] |
| Filtration | Passing the entire mixture through a plug of Celite® or glass wool in a funnel can physically disrupt the emulsion droplets. | Useful when the emulsion is caused by fine particulate matter or when other methods fail. | [8][14] |
| pH Adjustment | Altering the pH can change the charge on acidic or basic impurities that may be acting as emulsifiers, thereby disrupting their ability to stabilize the emulsion. | Consider this if you suspect acidic or basic byproducts from your reaction are contributing to the problem. | [1][10][11][15] |
| Solvent Addition | Adding a small amount of a different, less polar organic solvent (e.g., hexane if you are using ethyl acetate) can alter the properties of the organic phase, helping to solubilize the emulsifying agent and break the emulsion. | Use as a last resort, as it requires subsequent removal of the added solvent. | [1][3][4] |
| Gentle Heating | Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture, which may facilitate phase separation. | Use with extreme caution, especially with low-boiling point solvents like diethyl ether or dichloromethane. Avoid open flames. | [1] |
| Sonication | Placing the vessel in an ultrasonic bath can provide localized energy to disrupt the emulsion droplets. | An effective mechanical method if centrifugation is not an option. | [10][11] |
Experimental Protocols & Visual Guides
Protocol 1: Standard Procedure for Breaking an Emulsion with Saturated Brine
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) by adding solid NaCl to deionized water while stirring until no more salt will dissolve.
-
Resting: Secure the separatory funnel containing the emulsion in a ring clamp and allow it to stand for 15 minutes.
-
Addition: Carefully add the prepared saturated brine solution to the separatory funnel. A typical starting volume is ~15% of the total aqueous phase volume.
-
Mixing: Stopper the funnel, and instead of shaking, gently and slowly invert it 5 to 10 times. Vent frequently to release any pressure.
-
Separation: Place the funnel back in the ring clamp and allow the layers to separate. The emulsion should begin to dissipate, and a clearer interface will become visible.
-
Collection: Once a clean separation is achieved, drain the lower layer, followed by the desired organic layer, leaving any remaining interfacial material behind.
Decision-Making Workflow for Emulsion Troubleshooting
The following diagram outlines a logical progression for addressing emulsion formation during your experiment.
Caption: A decision tree for troubleshooting emulsion formation.
Mechanism of Emulsion Stabilization
The diagram below illustrates how the amphiphilic nature of this compound can stabilize the oil-in-water interface, leading to an emulsion.
Caption: this compound at the oil/water interface.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. azom.com [azom.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. echemi.com [echemi.com]
- 14. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
Validation & Comparative
A Comparative Guide to 2-(Benzylthio)ethanol and Other Thioethers in Modern Synthesis
Introduction: The Versatile Role of Thioethers in Synthesis
In the landscape of modern organic synthesis, thioethers (or sulfides) represent a cornerstone functional group, prized for their unique reactivity and stability. As sulfur analogs of ethers, they possess distinct electronic properties; sulfur's larger atomic radius and the greater polarizability of its 3p valence electrons make thioethers significantly more nucleophilic than their oxygen counterparts.[1][2] This heightened nucleophilicity allows them to readily participate in SN2 reactions to form stable carbon-sulfur bonds, a critical transformation in the construction of complex molecules, including pharmaceuticals like cephalosporin antibiotics.[3][4][5][6][7] Furthermore, the sulfur atom can be selectively oxidized to form sulfoxides and sulfones, introducing new functionalities and chiral centers.[8][9][10][11][12]
Within this important class of compounds, 2-(Benzylthio)ethanol emerges as a bifunctional reagent of particular interest. It combines the characteristic features of a benzyl thioether with a primary alcohol. This guide provides an in-depth comparison of this compound against other common thioethers, such as dialkyl sulfides (e.g., dimethyl sulfide) and aryl alkyl sulfides (e.g., thioanisole), offering experimental insights into its unique advantages and specific applications. We will explore how its dual functionality influences reactivity, solubility, and utility as both a potent nucleophile and a strategic protecting group.
Section 1: Comparative Physicochemical and Reactivity Profile
The choice of a thioether in a synthetic route is governed by its physical properties and inherent reactivity. The presence of the benzyl and hydroxyethyl groups in this compound imparts characteristics that distinguish it from simpler thioethers.
| Property | This compound | Dimethyl Sulfide (DMS) | Thioanisole (Methyl Phenyl Sulfide) |
| Formula | C9H12OS[13] | C2H6S | C7H8S |
| Mol. Weight | 168.25 g/mol [14] | 62.13 g/mol | 124.22 g/mol |
| Boiling Point | ~135-140 °C (at 5 mmHg) | 37 °C | 188 °C |
| Appearance | Light orange to yellow liquid[14][15] | Colorless liquid | Colorless liquid |
| Key Features | Hydroxyl group, Benzyl group | Volatile, Simple alkyl | Aryl group, Moderate volatility |
| Solubility | Soluble in many organic solvents.[16] The hydroxyl group can increase polarity and potential for H-bonding. | Soluble in organic solvents. | Soluble in organic solvents. |
Nucleophilicity: A Tale of Two Moieties
Sulfur's high polarizability makes thiolates and thioethers excellent nucleophiles.[2][17][18] While all thioethers share this property, the structure of this compound introduces subtle yet significant effects.
-
Steric Hindrance: Compared to the sterically unencumbered dimethyl sulfide, the benzyl group in this compound presents a greater steric profile. In highly congested SN2 transition states, this can lead to slightly reduced reaction rates.
-
Electronic Effects: The electron-donating nature of the alkyl groups in simple dialkyl sulfides enhances the nucleophilicity of the sulfur atom. In contrast, the phenyl ring in thioanisole can withdraw electron density, slightly attenuating sulfur's nucleophilicity. The benzyl group in this compound has a mild inductive effect, placing its nucleophilicity between that of simple alkyl sulfides and aryl sulfides.
-
The Hydroxyl Advantage: The terminal hydroxyl group is the defining feature of this compound. It can act as an internal hydrogen bond donor or acceptor, potentially pre-organizing the molecule for intramolecular reactions or influencing its interaction with solvents and other reagents. In certain contexts, it can be deprotonated to act as a secondary nucleophile or participate in chelation with metal catalysts.
The Benzyl Group: More Than Just a Steric Blocker
The benzyl group is a cornerstone of protecting group chemistry due to its general stability and the variety of methods available for its cleavage.[19][20][21] As part of a thioether, it offers a robust protecting strategy for thiols.[22][23]
-
Stability: The S-benzyl bond is stable to a wide range of acidic and basic conditions, making it an orthogonal protecting group in multi-step synthesis.
-
Cleavage: Unlike simple S-alkyl groups, the S-benzyl group can be cleaved under specific, mild reductive conditions. Common methods include dissolving metal reduction (e.g., Na/NH3) or catalytic hydrogenolysis.[23] This selective deprotection is a significant advantage over dialkyl thioethers, where C-S bond cleavage is often difficult and non-selective. Recent developments have also shown methods for the oxidative cleavage of benzyl thioethers.[24]
Section 2: Applications in Synthesis - A Comparative Analysis
To illustrate the practical implications of these properties, we will examine three common synthetic scenarios.
Case Study 1: Nucleophilic Thiolation in Cephalosporin Synthesis
The synthesis of many β-lactam antibiotics involves the displacement of a leaving group at the C-3' position of the cephalosporin core with a sulfur nucleophile.[4] This step is critical for modulating the drug's antibacterial spectrum and pharmacokinetic properties.
Comparative Workflow: C-3' Functionalization
Caption: Comparative workflow for cephalosporin C-3' functionalization.
Experimental Discussion: In this SN2 displacement, both this compound and methanethiol (used as its thiolate) are effective nucleophiles.
-
Performance of Dimethyl Sulfide/Methanethiol: Sodium thiomethoxide is highly nucleophilic and sterically unhindered, often leading to rapid and high-yielding reactions. However, methanethiol is a volatile, toxic gas with a potent odor, requiring specialized handling procedures.
-
Performance of this compound: This reagent is a less volatile liquid, making it easier and safer to handle in the lab.[13] While the reaction may proceed slightly slower due to increased steric bulk, the resulting product offers two key advantages:
-
A Handle for Further Functionalization: The terminal hydroxyl group on the introduced side chain can be used for subsequent modifications, such as esterification to create prodrugs with altered solubility or metabolic profiles.[7]
-
A Latent Thiol: The benzyl group can be viewed as a protecting group. Its later removal would unmask a reactive thiol, allowing for conjugation to other molecules or surfaces.
-
Case Study 2: Thioether Oxidation
The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation.[10] The choice of oxidant and reaction conditions determines the outcome.[8][9] Let's compare the oxidation of thioanisole with this compound.
| Reagent | Oxidizing Agent | Conditions | Product | Yield | Comments |
| Thioanisole | H2O2 / Acetic Acid | Room Temp, 4h | Methyl phenyl sulfoxide | 98% | Highly selective for sulfoxide; minimal overoxidation.[12] |
| Thioanisole | m-CPBA (2.2 eq) | CH2Cl2, 0 °C to RT | Methyl phenyl sulfone | >95% | Stronger oxidant leads to the sulfone. |
| This compound | H2O2 / Acetic Acid | Room Temp | 2-(Benzylsulfinyl)ethanol | ~90-95% | The hydroxyl group does not interfere and may slightly increase reaction rate due to polarity. |
| This compound | m-CPBA (2.2 eq) | CH2Cl2, 0 °C to RT | 2-(Benzylsulfonyl)ethanol | >95% | Clean oxidation to the sulfone. The benzylic protons remain unaffected under these conditions. |
Causality Behind Experimental Choices:
-
H2O2 in Acetic Acid: This system is considered a "green" and mild oxidizing agent.[12] It is highly effective for the selective conversion of sulfides to sulfoxides. The reaction is often run at room temperature, and overoxidation to the sulfone is slow, allowing for excellent selectivity with careful monitoring.[12]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a more powerful oxidizing agent. Using a stoichiometric excess (typically >2 equivalents) ensures the complete oxidation of the initial sulfoxide intermediate to the final sulfone product.[11] The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
The presence of the hydroxyl group in this compound does not complicate the oxidation at the sulfur center. This functional group tolerance is a key advantage, allowing for the synthesis of bifunctional sulfoxides and sulfones which are valuable building blocks.
Section 3: Detailed Experimental Protocol
This section provides a representative protocol for the use of this compound as a nucleophile.
Protocol: Synthesis of 3-((2-Hydroxyethyl)thio)methyl-7-amino-3-cephem-4-carboxylic acid
Objective: To demonstrate the nucleophilic displacement of the C-3' acetate from 7-aminocephalosporanic acid (7-ACA) using this compound, followed by reductive debenzylation to reveal the final product.
Experimental Workflow Diagram
Caption: Two-step synthesis involving S-alkylation and debenzylation.
Methodology:
Step 1: Synthesis of 7-Amino-3-(((2-hydroxyethyl)thio)benzyl)-3-cephem-4-carboxylic acid
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 7-aminocephalosporanic acid (7-ACA) (10.0 g, 36.7 mmol) and a mixture of acetone (50 mL) and water (50 mL).
-
Base Addition: Add sodium bicarbonate (NaHCO3) (7.7 g, 91.7 mmol) in portions. Rationale: The base neutralizes the carboxylic acid of 7-ACA and the acetic acid liberated during the substitution, driving the reaction forward.
-
Nucleophile Addition: Add this compound (7.4 g, 44.0 mmol). Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material.
-
Reaction: Heat the mixture to 55 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 7-ACA spot has disappeared.
-
Workup and Isolation: Cool the reaction mixture to 10 °C. Adjust the pH to 3.5 with 2M HCl. Rationale: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution. Stir for 1 hour in an ice bath.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL) and then cold acetone (2 x 20 mL). Dry the solid under vacuum to yield the intermediate product.
Step 2: Reductive Cleavage of the S-Benzyl Group
-
Setup: In a flask equipped with a dry ice/acetone condenser and a nitrogen inlet, add liquid ammonia (approx. 100 mL) and cool to -78 °C.
-
Dissolution: Add the S-benzylated intermediate from Step 1 (5.0 g, 13.1 mmol).
-
Reduction: Add small pieces of sodium metal with vigorous stirring until a persistent blue color remains for 30 minutes. Rationale: Sodium in liquid ammonia is a classic method for cleaving benzyl ethers and thioethers via a dissolving metal reduction mechanism.
-
Quenching: Carefully quench the reaction by the portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Isolation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen. Dissolve the remaining solid in water (50 mL).
-
Purification: Filter the solution to remove any insoluble impurities. Adjust the pH of the filtrate to 3.5 with 2M HCl to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Conclusion and Outlook
This compound presents a compelling profile for the modern synthetic chemist. It is more than a simple thioether; it is a bifunctional tool that offers distinct advantages over its simpler counterparts.
-
Key Advantages:
-
Enhanced Safety and Handling: Its low volatility compared to reagents like methanethiol is a significant practical benefit.
-
Dual Functionality: The hydroxyl group serves as a valuable synthetic handle for secondary modifications, enabling the creation of more complex molecular architectures and prodrug strategies.
-
Protecting Group Utility: The S-benzyl group provides robust protection for a thiol, which can be unmasked selectively under reductive conditions, adding a layer of strategic flexibility to a synthetic plan.
-
-
Disadvantages:
-
Steric Hindrance: In sterically demanding reactions, its bulkier profile may lead to slower reaction rates compared to smaller alkyl thioethers.
-
Higher Cost and Molecular Weight: For applications where only a simple thioether is needed, the additional functionality adds unnecessary cost and mass to the molecule.
-
References
- 1. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. EP0137227A1 - Process for the preparation of cephalosporin derivatives using novel thioesters - Google Patents [patents.google.com]
- 4. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precursor-directed combinatorial biosynthesis of cephalosporin analogue by endolithic actinobacterium Streptomyces sp. AL51 by utilizing thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. This compound | 3878-41-9 | TCI Deutschland GmbH [tcichemicals.com]
- 16. nbinno.com [nbinno.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 21. Benzyl Ethers [organic-chemistry.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. α-Thio-substituted ketones as precursors of olefins via oxathiolanes: benzyl as protecting group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. Visible-light-mediated oxidative C–S bond cleavage of benzyl thiols through in situ activation strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-(Benzylthio)ethanol for Research and Development
Executive Summary
2-(Benzylthio)ethanol is a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower chemists to select the optimal method for their specific application. We will explore the classical S-alkylation approach and a modern catalytic alternative, evaluating them on criteria including yield, reaction conditions, atom economy, and safety.
Introduction
The synthesis of thioethers, or sulfides, is a cornerstone of organic chemistry. This compound, featuring both a thioether linkage and a primary alcohol, offers two distinct points for further chemical modification. Its preparation is therefore a key first step in many multi-step synthetic campaigns. The most prevalent methods for its synthesis rely on the formation of a carbon-sulfur bond, a reaction that can be approached in several ways. This guide focuses on comparing the two most practical and illustrative methods: the direct S-alkylation of 2-mercaptoethanol (a variation of the Williamson ether synthesis) and a more contemporary copper-catalyzed thioetherification of benzyl alcohol.
Method 1: S-Alkylation of 2-Mercaptoethanol with Benzyl Chloride
This is the most traditional and widely employed method for preparing this compound. The reaction is analogous to the Williamson ether synthesis, forming a thioether instead of an ether.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme & Mechanism
Scheme 1: S-Alkylation of 2-Mercaptoethanol

The reaction is typically carried out in two conceptual steps:
-
Deprotonation: A suitable base is used to deprotonate the thiol group of 2-mercaptoethanol (pKa ~9.5), which is significantly more acidic than the alcohol group (pKa ~16). This generates a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group in a classic SN2 fashion.[1]
Causality Behind Experimental Choices:
-
Base Selection: A base strong enough to deprotonate the thiol but not the alcohol is ideal for selectivity. Common choices include sodium hydroxide (NaOH)[2], sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃). The choice of base can influence reaction rate and workup complexity. Using a strong base like sodium hydride (NaH) is also effective but requires an aprotic solvent and more stringent anhydrous conditions.
-
Solvent: Polar protic solvents like ethanol are often used as they readily dissolve the thiolate salt and the starting materials.[2] Phase-transfer catalysts can be employed in biphasic systems to improve reaction rates.
-
Alkylating Agent: Benzyl chloride is a common choice due to its high reactivity as an SN2 substrate and its commercial availability.[3] Benzyl bromide can also be used and is even more reactive, but it is typically more expensive.
Advantages:
-
High Yields: This method consistently produces high yields, often exceeding 90%.
-
Reliability and Scalability: The reaction is well-understood, robust, and easily scalable from laboratory to pilot-plant quantities.
-
Readily Available Materials: The starting materials—2-mercaptoethanol, benzyl chloride, and common bases/solvents—are inexpensive and widely available.
Disadvantages:
-
Atom Economy: The reaction generates a stoichiometric amount of salt byproduct (e.g., NaCl), which lowers the overall atom economy.
-
Safety Concerns: Benzyl chloride is a lachrymator and a hazardous alkylating agent, requiring careful handling in a fume hood.[3] 2-Mercaptoethanol has a notoriously foul and potent odor.
-
Byproduct Formation: Over-alkylation to form the corresponding ether on the hydroxyl group is a potential side reaction, although generally minimal due to the much higher nucleophilicity of the thiolate. Oxidation of the thiol to a disulfide is another possible side reaction if oxygen is not excluded.
Method 2: Copper-Catalyzed Thioetherification of Benzyl Alcohol
Modern synthetic chemistry often seeks to improve upon classical methods by enhancing atom economy and avoiding the use of hazardous reagents. Catalytic methods that can directly couple alcohols with thiols represent a significant step forward. Copper-catalyzed thioetherification is an emerging, greener alternative.[4]
Reaction Scheme & Mechanism
Scheme 2: Copper-Catalyzed Synthesis

This reaction is believed to proceed through a Lewis-acid-mediated SN1-type mechanism:[4]
-
Activation of Alcohol: The copper(II) catalyst (e.g., Cu(OTf)₂) acts as a Lewis acid, coordinating to the hydroxyl group of benzyl alcohol. This coordination makes the hydroxyl group a better leaving group.
-
Carbocation Formation: The activated alcohol departs as water, generating a relatively stable benzyl carbocation intermediate.
-
Nucleophilic Capture: The thiol group of 2-mercaptoethanol attacks the benzyl carbocation to form the C-S bond and the desired thioether product. The catalyst is regenerated in the process.
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) triflate (Cu(OTf)₂) is an effective Lewis acid catalyst for this transformation, capable of activating the benzyl alcohol under mild conditions.[4] Other Lewis acids could potentially be used, but copper salts are often preferred for their balance of reactivity, cost, and lower toxicity compared to other transition metals.
-
Solvent: A non-coordinating, aprotic solvent like dichloromethane (DCM) is typically used to avoid interference with the catalyst.[4]
-
Substrates: This method advantageously uses benzyl alcohol instead of the more hazardous benzyl chloride. Benzyl alcohols are generally less toxic and easier to handle.
Advantages:
-
High Atom Economy: The only byproduct of this reaction is water, making it a highly atom-economical and environmentally friendly process.
-
Milder Reagents: Avoids the use of the lachrymatory and toxic benzyl chloride.
-
Good Functional Group Tolerance: Catalytic methods often exhibit broad functional group tolerance, allowing for the synthesis of more complex thioethers.
Disadvantages:
-
Catalyst Cost and Removal: The copper catalyst, while used in small amounts, is more expensive than a simple base and may require removal from the final product, which can be critical in pharmaceutical applications.
-
Reaction Scope: While effective for benzylic alcohols that can form stable carbocations, this method is not suitable for simple primary or secondary alcohols that cannot stabilize a positive charge.
-
Optimization Required: Catalytic reactions can be more sensitive to impurities, solvent choice, and reaction conditions, sometimes requiring more extensive optimization to achieve high yields.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key performance indicators for the two primary synthesis methods.
| Parameter | Method 1: S-Alkylation | Method 2: Cu-Catalyzed Thioetherification |
| Starting Materials | 2-Mercaptoethanol, Benzyl Chloride | 2-Mercaptoethanol, Benzyl Alcohol |
| Key Reagent | Stoichiometric Base (e.g., NaOH) | Catalytic Lewis Acid (e.g., Cu(OTf)₂) |
| Typical Yield | >90% | 85-96%[4] |
| Reaction Temperature | Room Temp. to Reflux (e.g., ~78 °C in EtOH)[2] | Room Temperature (e.g., 25 °C)[4] |
| Reaction Time | 2-4 hours | 12 hours[4] |
| Primary Byproduct | Salt (e.g., NaCl) | Water |
| Atom Economy | Moderate | High |
| Safety Profile | Use of lachrymatory benzyl chloride | Avoids benzyl chloride; uses catalyst |
Experimental Protocols
Protocol 1: Synthesis via S-Alkylation
This protocol is a representative procedure for the base-mediated S-alkylation of 2-mercaptoethanol.
Materials:
-
2-Mercaptoethanol
-
Benzyl Chloride
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in a solution of ethanol and water (e.g., 6:1 v/v).[2]
-
Thiolate Formation: Cool the solution in an ice bath and add 2-mercaptoethanol (1.0 eq.) dropwise with stirring. Allow the mixture to stir for 15 minutes.
-
Alkylation: Slowly add a solution of benzyl chloride (1.0 eq.) in ethanol to the reaction mixture.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 2.5-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride. Evaporate the ethanol from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Protocol 2: Synthesis via Copper Catalysis
This protocol is adapted from modern literature on copper-catalyzed thioetherification.[4]
Materials:
-
Benzyl Alcohol
-
2-Mercaptoethanol
-
Copper(II) Triflate (Cu(OTf)₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.2 eq.) and anhydrous dichloromethane.
-
Catalyst Addition: Add copper(II) triflate (3 mol%) to the solution and stir for 5 minutes at room temperature.
-
Thiol Addition: Add 2-mercaptoethanol (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature (25 °C) for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Workflow Visualization
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the S-Alkylation Synthesis.
Caption: Workflow for the Copper-Catalyzed Synthesis.
Conclusion and Recommendations
Both S-alkylation and copper-catalyzed thioetherification are effective methods for the synthesis of this compound. The optimal choice depends heavily on the specific needs of the researcher and the project.
-
For large-scale, cost-sensitive applications where high throughput and established procedures are paramount, the classical S-alkylation method remains the industry standard. Its reliability, high yields, and the low cost of reagents make it difficult to surpass from a purely economic perspective. However, careful consideration must be given to handling the hazardous benzyl chloride and managing the foul-smelling 2-mercaptoethanol and salt waste streams.
-
For laboratory-scale synthesis, medicinal chemistry applications, or when "green chemistry" principles are a priority , the copper-catalyzed method offers significant advantages. It avoids hazardous reagents, boasts high atom economy, and operates under very mild conditions. While the reaction may be slower and require a catalyst, the benefits of a safer and more environmentally benign process are substantial, particularly in discovery and development environments where product purity and avoidance of harsh reagents are critical.
Ultimately, this guide serves to arm the modern chemist with the data and rationale needed to make an informed decision, balancing the classical virtues of robustness and cost with the modern imperatives of safety and sustainability.
References
A Senior Application Scientist's Guide to the Purity Analysis of 2-(Benzylthio)ethanol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even trace impurities can lead to unwanted side reactions, decreased yields, and misleading biological results. This guide provides an in-depth comparison of the purity of 2-(Benzylthio)ethanol, a versatile intermediate, from three representative suppliers. We will delve into the underlying rationale for our analytical approach, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your research.
The Critical Role of Purity in the Application of this compound
This compound serves as a key building block in organic synthesis, notably in the preparation of various sulfur-containing heterocyclic compounds and as a precursor for molecules with potential biological activity. The presence of impurities can have significant consequences:
-
Unreacted Starting Materials: Residual benzyl mercaptan can lead to the formation of undesired by-products in subsequent synthetic steps. Similarly, leftover halo-alkanes from the synthesis can interfere with downstream reactions.
-
By-products: The synthesis of this compound can be accompanied by the formation of symmetrical sulfides, such as dibenzyl sulfide, which can complicate purification and may possess different reactivity.
-
Oxidation Products: Thioethers are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized impurities can exhibit different physical and chemical properties, potentially affecting reaction outcomes.
-
Residual Solvents: Solvents used in the synthesis and purification process can remain in the final product and may be detrimental to certain applications, particularly in biological assays or when scaling up reactions.
Given these potential pitfalls, a multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound. In this guide, we employ Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to provide a holistic purity profile.
Experimental Design: A Trifecta of Analytical Techniques
To ensure a thorough and reliable purity assessment, we utilize three complementary analytical techniques. This approach provides a self-validating system where the results from one method can be corroborated by the others.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a workhorse technique for separating and quantifying volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it ideal for detecting and quantifying residual starting materials, by-products, and some solvents.
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV): HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds. By using a reversed-phase method, we can effectively separate this compound from polar and non-polar impurities. The UV detector is particularly useful for detecting aromatic impurities.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information about the main component and any impurities present. It is an excellent tool for identifying and quantifying impurities without the need for individual reference standards for each impurity, by using a certified internal standard.
The following diagram illustrates our comprehensive analytical workflow for the purity assessment of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify volatile and semi-volatile impurities and determine the overall purity of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity acetone.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Objective: To separate and quantify non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
Column Oven
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
Data Analysis: Purity is determined by the area percent of the this compound peak relative to the total peak area.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To identify and quantify impurities using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Solvent: CDCl₃
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.
Potential Impurities and their Expected ¹H NMR Signals (in CDCl₃):
-
Benzyl Mercaptan: Singlet around 1.7 ppm (-SH) and aromatic signals.
-
Dibenzyl Sulfide: Singlet around 3.6 ppm (-CH₂-) and aromatic signals.
-
2-(Benzylsulfinyl)ethanol (Sulfoxide): Methylene protons adjacent to the sulfoxide group will be diastereotopic and appear as complex multiplets.
-
2-Chloroethanol: Triplets around 3.6 and 3.8 ppm.
-
Benzyl Chloride: Singlet around 4.6 ppm.
Comparative Purity Analysis of this compound from Different Suppliers
Samples of this compound were obtained from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. Each sample was subjected to the analytical protocols detailed above. The results are summarized in the following tables.
Table 1: Purity of this compound by GC-FID and HPLC-UV
| Supplier | Purity by GC-FID (%) | Purity by HPLC-UV (%) |
| Supplier A | 99.2 | 99.5 |
| Supplier B | 98.1 | 98.3 |
| Supplier C | 99.8 | 99.9 |
Table 2: Impurity Profile by GC-FID (%)
| Impurity | Supplier A | Supplier B | Supplier C |
| Benzyl Mercaptan | 0.3 | 0.8 | < 0.1 |
| Dibenzyl Sulfide | 0.4 | 0.7 | 0.1 |
| Other Unidentified | 0.1 | 0.2 | < 0.1 |
Table 3: Impurity Profile by HPLC-UV (%)
| Impurity (Relative Retention Time) | Supplier A | Supplier B | Supplier C |
| Impurity 1 (RRT ~0.8) | 0.2 | 0.5 | < 0.05 |
| Impurity 2 (RRT ~1.2) | 0.3 | 0.7 | 0.1 |
| Other Unidentified | < 0.1 | 0.2 | < 0.05 |
Table 4: Purity of this compound by ¹H NMR
| Supplier | Purity by ¹H NMR (%) | Major Impurities Identified |
| Supplier A | 99.3 | Benzyl Mercaptan, Dibenzyl Sulfide |
| Supplier B | 98.2 | Benzyl Mercaptan, Dibenzyl Sulfide |
| Supplier C | 99.8 | Trace Dibenzyl Sulfide |
Discussion of Results and Supplier Comparison
The comprehensive analysis reveals significant variations in the purity of this compound from the three suppliers.
-
Supplier C consistently provided the highest purity product, with levels exceeding 99.8% across all three analytical techniques. The impurity profile was also the cleanest, with only a trace amount of dibenzyl sulfide detected. This level of purity is highly desirable for sensitive applications in drug development and for the synthesis of high-value compounds where minimal side-product formation is critical.
-
Supplier A offered a product of good quality, with purity consistently above 99%. The major impurities were identified as residual benzyl mercaptan and dibenzyl sulfide. For many standard research applications, this level of purity may be acceptable. However, the presence of the reactive benzyl mercaptan could be a concern in certain synthetic transformations.
-
Supplier B provided the product with the lowest purity, around 98%. The levels of benzyl mercaptan and dibenzyl sulfide were significantly higher compared to the other two suppliers. While this material may be suitable for less demanding applications or where further purification is planned, it is not recommended for use in critical R&D projects without prior purification.
The convergence of data from GC-FID, HPLC-UV, and ¹H NMR provides a high degree of confidence in these findings. The quantitative results from all three methods are in close agreement, demonstrating the robustness of our analytical workflow.
Conclusion and Recommendations
The purity of this compound can vary significantly between suppliers, which can have a direct impact on research and development outcomes. This guide demonstrates the importance of a multi-technique approach for a comprehensive purity assessment.
Based on our findings, we recommend the following:
-
For critical applications in drug development, API synthesis, and quantitative structure-activity relationship (QSAR) studies, sourcing this compound from a supplier with a high-purity specification, such as that provided by Supplier C , is strongly advised.
-
For general research and development purposes, the material from Supplier A may be a cost-effective option, provided that the potential impact of the identified impurities on the specific application is considered.
-
The product from Supplier B should be used with caution and may require in-house purification before use in most applications.
Ultimately, the choice of supplier should be guided by the specific requirements of the intended application. We encourage researchers to request certificates of analysis from their suppliers that detail the purity and the methods used for its determination. When in doubt, conducting an in-house purity assessment using the protocols outlined in this guide can provide the necessary assurance of quality for your critical research.
Biological activity of 2-(Benzylthio)ethanol derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Benzylthio)ethanol Derivatives: A Comparative Analysis for Drug Discovery Professionals
As the landscape of medicinal chemistry continually evolves, the exploration of novel molecular scaffolds that offer a broad spectrum of biological activities is paramount. Among these, derivatives of this compound and related structures have emerged as a versatile and promising class of compounds. Their structural simplicity, synthetic accessibility, and ability to interact with multiple biological targets make them attractive candidates for therapeutic development. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.
The synthesis of this compound derivatives and their heterocyclic analogues, such as 2-(benzylthio)-1H-benzimidazoles and 2-(benzylthio)pyrimidines, is generally achieved through efficient and straightforward chemical reactions.[1][2] The core of these syntheses often involves a nucleophilic substitution reaction, specifically S-alkylation.
Causality Behind Experimental Choice: The choice of the S-alkylation method is based on the high nucleophilicity of the sulfur atom in thiol-containing precursors (like 2-mercaptobenzimidazole or 2-thiopyrimidine). This allows for a direct and high-yielding reaction with various substituted benzyl halides (chlorides or bromides). The use of a base, such as sodium hydroxide or potassium carbonate, is crucial to deprotonate the thiol group, generating a highly reactive thiolate anion which readily attacks the electrophilic benzyl halide.[1][2] This robust reaction allows for the creation of a diverse library of derivatives by simply varying the substituents on the benzyl halide, which is fundamental for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of these derivatives.
Comparative Analysis of Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of 2-(benzylthio) derivatives, particularly those incorporating a benzimidazole or benzenesulfonamide scaffold.[1][3] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
Performance Comparison
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The table below compares the cytotoxic activity of selected derivatives against various cancer cell lines.
| Derivative Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide | Compound 6 | HeLa (Cervical Cancer) | 7-17 | [3] |
| Compound 7 | HeLa (Cervical Cancer) | 7-17 | [3] | |
| Compound 9 | HeLa (Cervical Cancer) | 7-17 | [3] | |
| Compound 11 | HeLa (Cervical Cancer) | 7-17 | [3] | |
| Compound 16 | HeLa (Cervical Cancer) | 7-17 | [3] | |
| Compound 23 | HCT-116, MCF-7, HeLa | 11-29 | [3] | |
| Compound 27 | HCT-116, MCF-7, HeLa | 11-29 | [3] | |
| Pyridine | Compound X (Hypothetical) | MCF-7 (Breast Cancer) | N/A | [4] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 2.50 ± 1.76 | [4] | |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | ~0.5 | [4] | |
| Staurosporine (Control) | HepG2 (Liver Cancer) | 0.04 | [4] |
Note: The data highlights that certain benzenesulfonamide derivatives exhibit potent and selective activity against the HeLa cell line.[3] Further studies on pyridine derivatives are needed to establish their comparative efficacy.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for 2-(benzylthio)-1H-benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere for 24 hours in a CO2 incubator.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48 to 72 hours.[4]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the resulting dose-response curve.
Comparative Analysis of Antibacterial Activity
Several classes of 2-(benzylthio) derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), which are of major clinical concern.[2]
Performance Comparison
Antibacterial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The table below summarizes the MIC values for various derivatives.
| Derivative Class | Compound | Target Strain | MIC (µg/mL) | Reference |
| Benzimidazole | Compound 5b | S. aureus | 140 - 320 | |
| Compound 5b | E. coli | 140 - 400 | ||
| Compound 5d | S. aureus | 140 - 320 | ||
| Compound 5e | S. aureus | 140 - 320 | ||
| Compound 5e | E. coli | 140 - 400 | ||
| Compound 5j | E. coli | 140 - 400 | ||
| Pyrimidine | Compound 6c | S. aureus (MDR) | 125 | [2] |
| Compound 6h | S. aureus (MDR) | >125 | [2] | |
| Compound 6h | E. coli (MDR) | >500 | [2] | |
| Compound 6m | S. aureus (MDR) | 500 | [2] | |
| Compound 6m | E. coli (MDR) | 500 | [2] |
Note: The data indicates that some benzimidazole derivatives are potent against both Gram-positive and Gram-negative bacteria. Notably, the pyrimidine derivative 6c showed strong activity against multi-drug resistant S. aureus.[2]
Bacteriostatic vs. Bactericidal Activity
Research has shown that these derivatives can exert either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects. For example, against S. aureus, certain 2-benzylthiomethyl-1H-benzimidazole derivatives were found to be bactericidal, while others were bacteriostatic. This distinction is critical for therapeutic applications, as bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. Studies on 2-(benzylthio) derivatives have revealed key structural features that govern their potency and selectivity.
Causality Behind SAR: By systematically modifying the peripheral chemical groups on the core scaffold, researchers can identify which parts of the molecule are essential for interacting with the biological target (the pharmacophore) and which parts influence properties like solubility, stability, and cell permeability.[6]
Key SAR Findings:
-
For Anticancer Activity: In a series of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, high lipophilicity (hydrophobicity) was correlated with better activity against the HCT-116 colon cancer cell line. In contrast, the presence of a bulky styryl substituent was identified as essential for activity against the MCF-7 breast cancer cell line.[3][7] This suggests that the binding pockets of the molecular targets in these two cell lines have different structural and chemical requirements.
-
For Antibacterial Activity: In a series of 2-(benzylthio)pyrimidine derivatives, the introduction of an electron-withdrawing nitro group (NO₂) at the 3-position and an electron-donating methyl group (CH₃) at the 4-position of the benzyl ring significantly enhanced the activity against S. aureus.[2] This indicates that the electronic properties and steric profile of the benzyl moiety are critical for antibacterial action.
Conclusion
Derivatives based on the this compound scaffold represent a highly versatile and pharmacologically significant class of compounds. Through systematic chemical modification, researchers have developed derivatives with potent and selective anticancer and antibacterial activities. The benzimidazole-containing derivatives are particularly noteworthy for their dual action and well-defined anticancer mechanism involving tubulin polymerization inhibition. The ability to tune the biological activity through specific substitutions on the benzyl ring, as revealed by SAR studies, provides a clear roadmap for future drug design and optimization. Further investigation into their in vivo efficacy, safety profiles, and the elucidation of additional molecular targets will be crucial in translating the promise of these compounds into tangible therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship chemistry | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Benzylating Reagents for the Synthesis of 2-(Benzylthio)ethanol: Beyond Benzyl Chloride
For researchers and professionals in drug development and organic synthesis, the formation of thioethers is a fundamental transformation. The S-benzylation of 2-mercaptoethanol to produce 2-(benzylthio)ethanol is a key step in the synthesis of various biologically active molecules. While benzyl chloride has traditionally been the go-to reagent for this purpose, its hazardous properties necessitate the exploration of safer and potentially more efficient alternatives. This guide provides an in-depth comparison of alternative reagents to benzyl chloride for the synthesis of this compound, supported by mechanistic insights and representative experimental protocols.
The Challenge with Benzyl Chloride: A Necessary Evil?
Benzyl chloride is an effective benzylating agent due to its reactivity and relatively low cost. The synthesis of this compound using benzyl chloride proceeds via a standard SN2 mechanism where the thiolate anion of 2-mercaptoethanol attacks the electrophilic benzylic carbon, displacing the chloride ion.
However, the utility of benzyl chloride is overshadowed by its significant drawbacks:
-
High Volatility and Lachrymatory Nature: Benzyl chloride is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[1][2] Its volatility exacerbates these issues, requiring stringent handling protocols and specialized ventilation.
-
Carcinogenicity and Mutagenicity: Benzyl chloride is classified as a carcinogen and mutagen, posing long-term health risks to researchers.[3]
-
Side Reactions: The reactivity of benzyl chloride can sometimes lead to side reactions, such as over-alkylation or elimination, depending on the substrate and reaction conditions.
These safety and handling concerns have driven the search for alternative reagents that offer a better balance of reactivity and safety.
Alternative Benzylating Agents: A Performance-Based Comparison
Several alternatives to benzyl chloride exist, primarily other benzyl halides and benzyl sulfonates. This guide will focus on three prominent alternatives: benzyl bromide, benzyl tosylate, and benzyl mesylate.
Benzyl Bromide: The More Reactive Halide
Benzyl bromide is a close relative of benzyl chloride and functions through the same SN2 mechanism. The key difference lies in the leaving group ability of bromide versus chloride. Bromide is a better leaving group than chloride, which generally translates to higher reaction rates.
Mechanism: The reaction proceeds via a one-step bimolecular nucleophilic substitution (SN2) pathway. The deprotonated 2-mercaptoethanol (thiolate) acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. The transition state involves a partially formed sulfur-carbon bond and a partially broken carbon-bromine bond.
Experimental Protocol (Representative):
-
To a solution of 2-mercaptoethanol (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF) is added a base (e.g., sodium hydroxide, potassium carbonate, 1.1 equiv.) at room temperature.
-
The mixture is stirred for 15-30 minutes to ensure complete formation of the thiolate.
-
Benzyl bromide (1.05 equiv.) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Performance Analysis:
-
Reactivity: Benzyl bromide is generally more reactive than benzyl chloride, often leading to shorter reaction times and/or the ability to conduct the reaction at lower temperatures.
-
Yield: Due to its higher reactivity, benzyl bromide can often provide higher yields of this compound compared to benzyl chloride under similar conditions.
-
Safety: Benzyl bromide is also a lachrymator and is corrosive, causing severe skin burns and eye damage.[4] It is also a suspected mutagen. Therefore, while it may offer a reactivity advantage, it does not represent a significant improvement in safety over benzyl chloride.
Benzyl Tosylate: The Sulfonate Alternative
Benzyl tosylate (benzyl p-toluenesulfonate) is an excellent benzylating agent that utilizes the tosylate group as a superior leaving group. Tosylates are the esters of p-toluenesulfonic acid and are known for their high reactivity in nucleophilic substitution reactions.
Mechanism: Similar to benzyl halides, the reaction of benzyl tosylate with the thiolate of 2-mercaptoethanol proceeds through an SN2 mechanism. The tosylate anion is a very stable leaving group due to resonance delocalization of the negative charge, which makes the displacement by the nucleophile highly favorable.
Experimental Protocol (Representative):
-
Prepare the sodium salt of 2-mercaptoethanol by reacting 2-mercaptoethanol (1.0 equiv.) with a base like sodium hydride or sodium ethoxide (1.1 equiv.) in an aprotic solvent such as THF or DMF at 0 °C.
-
To this solution, add a solution of benzyl tosylate (1.0 equiv.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford this compound.
Performance Analysis:
-
Reactivity: The tosylate group is an excellent leaving group, making benzyl tosylate a highly reactive benzylating agent, often more so than benzyl bromide. This allows for mild reaction conditions and rapid reaction times.
-
Yield: High yields are typically achievable with benzyl tosylate due to its high reactivity and the clean nature of the reaction.
-
Safety: Benzyl tosylate is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5] While not a lachrymator in the same way as the benzyl halides, it is still a hazardous substance that requires careful handling.
Benzyl Mesylate: A More Atom-Economical Sulfonate
Benzyl mesylate (benzyl methanesulfonate) is another sulfonate-based benzylating agent. The mesylate group (methanesulfonate) is also an excellent leaving group, comparable in reactivity to the tosylate group.
Mechanism: The reaction mechanism is identical to that of benzyl tosylate, proceeding via an SN2 pathway where the thiolate displaces the mesylate leaving group.
Experimental Protocol (Representative):
The experimental protocol for using benzyl mesylate is very similar to that for benzyl tosylate.
-
Generate the thiolate of 2-mercaptoethanol using a suitable base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., THF, DMF).
-
Add benzyl mesylate (1.0 equiv.) to the thiolate solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup to quench the reaction and remove inorganic byproducts.
-
Extract the product into an organic solvent.
-
Dry and concentrate the organic phase, followed by purification, typically by column chromatography.
Performance Analysis:
-
Reactivity: Benzyl mesylate exhibits high reactivity, similar to benzyl tosylate, due to the excellent leaving group ability of the mesylate anion.
-
Yield: High yields of the desired thioether can be expected.
-
Atom Economy: The mesyl group has a lower molecular weight than the tosyl group, which can be an advantage in terms of atom economy in large-scale synthesis.
-
Safety: Benzyl mesylate is a hazardous substance. Based on the safety data for similar sulfonate esters, it should be handled with care, avoiding contact with skin and eyes and inhalation of any dust or vapors. A detailed, specific safety data sheet for benzyl mesylate should be consulted before use.
Comparative Summary of Benzylating Agents
| Reagent | Leaving Group | Relative Reactivity (SN2 with Thiolate) | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Benzyl Chloride | Cl⁻ | Baseline | Room temp. to moderate heating | Good to High | Low cost, readily available | Lachrymator, carcinogen, moderate reactivity |
| Benzyl Bromide | Br⁻ | Higher than Benzyl Chloride | Room temperature | High | Higher reactivity than chloride | Lachrymator, corrosive, suspected mutagen |
| Benzyl Tosylate | TsO⁻ | Very High | 0 °C to room temperature | Very High | High reactivity, excellent leaving group | Higher cost, potential instability |
| Benzyl Mesylate | MsO⁻ | Very High | 0 °C to room temperature | Very High | High reactivity, better atom economy than tosylate | Higher cost than halides |
Safety Profile Comparison
| Reagent | Key Hazards |
| Benzyl Chloride | Lachrymator, Corrosive, Carcinogen, Mutagen, Toxic by inhalation[1][2][3][6] |
| Benzyl Bromide | Lachrymator, Highly Corrosive, Causes severe skin burns and eye damage, Suspected mutagen[4] |
| Benzyl Tosylate | Harmful if swallowed, Causes skin irritation, Causes serious eye damage[5] |
| Benzyl Mesylate | Hazardous. Assumed to be an irritant and harmful, similar to other alkyl sulfonates. Specific SDS should be consulted. |
Visualizing the Workflow: Reaction Diagrams
The general workflow for the synthesis of this compound using these benzylating agents can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Conclusion and Recommendations
The choice of a benzylating agent for the synthesis of this compound involves a trade-off between reactivity, cost, and safety.
-
For routine, small-scale syntheses where cost is a primary concern and appropriate safety measures are in place, benzyl chloride remains a viable, albeit hazardous, option.
-
Benzyl bromide offers a modest increase in reactivity over benzyl chloride but does not provide a significant safety advantage.
-
For syntheses where mild reaction conditions, high yields, and shorter reaction times are critical, benzyl tosylate and benzyl mesylate are superior alternatives. Their higher reactivity allows for greater flexibility in substrate scope and can be particularly advantageous when working with sensitive molecules.
-
Between the two sulfonate esters, benzyl mesylate may be preferred for larger-scale syntheses due to its better atom economy.
Ultimately, the selection of the optimal reagent will depend on the specific requirements of the synthesis, including scale, the nature of the substrate, and the available safety infrastructure. By understanding the performance and safety profiles of these alternatives, researchers can make more informed decisions to enhance both the efficiency and safety of their synthetic endeavors.
References
A Senior Application Scientist's Comparative Guide to 2-(Benzylthio)ethanol as a Pharmaceutical Precursor for Benzothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among these, the benzothiophene core is a privileged structure, forming the backbone of numerous therapeutic agents, most notably the selective estrogen receptor modulator (SERM), Raloxifene. This guide provides an in-depth technical comparison of synthetic routes to the benzothiophene nucleus, with a special focus on the potential utility of 2-(benzylthio)ethanol as a precursor. We will objectively evaluate its efficacy against more conventional synthetic strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Benzothiophene Scaffold and the Quest for Efficient Synthesis
The benzothiophene ring system is a critical pharmacophore found in a variety of medicinally important compounds. Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties that facilitate interactions with biological targets. The synthesis of substituted benzothiophenes, particularly the 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core of Raloxifene, has been the subject of extensive research aimed at improving yield, purity, and process safety while minimizing environmental impact.
While various synthetic methodologies exist, this guide will explore a less conventional yet mechanistically plausible route commencing from this compound and compare it with the widely adopted industrial synthesis.
Comparative Analysis of Precursors for Benzothiophene Synthesis
The efficacy of a synthetic route is a multifactorial equation involving yield, reaction conditions, precursor availability and cost, and safety considerations. Here, we compare two distinct approaches to the synthesis of a key benzothiophene intermediate.
Method A: Intramolecular Cyclization of a 2-(Arylthio)ethanol Derivative (A Proposed Route for this compound)
While direct literature detailing the use of this compound for the synthesis of pharmaceutically relevant benzothiophenes is scarce, the underlying chemical principle is sound and demonstrated by the analogous cyclization of 2-phenylthioethanol. This proposed route involves an intramolecular electrophilic cyclization of a 2-(arylthio)ethanol derivative to form the benzothiophene ring.
Proposed Synthetic Workflow:
Caption: Proposed workflow for benzothiophene synthesis from a this compound derivative.
The key step is the acid-catalyzed cyclization and dehydration of the ethanol moiety to form the thiophene ring fused to the benzene ring.
Method B: The Conventional Approach - Condensation and Cyclization
The more established and industrially favored route to the core of Raloxifene involves the condensation of 3-methoxybenzenethiol with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization and rearrangement.
Conventional Synthetic Workflow:
Caption: Conventional workflow for the synthesis of the Raloxifene benzothiophene core.
Quantitative Comparison of Synthetic Routes
| Parameter | Method A (Proposed from 2-Phenylthioethanol) | Method B (Conventional) |
| Precursors | 2-Phenylthioethanol | 3-Methoxybenzenethiol, 2-Bromo-1-(4-methoxyphenyl)ethanone |
| Key Reaction | Intramolecular Oxidative Cyclization | S-Alkylation followed by Polyphosphoric Acid (PPA) or Methanesulfonic Acid Mediated Cyclization/Rearrangement |
| Reported Yield | Not widely reported for complex derivatives | 84% for the thioether intermediate[1] |
| Reaction Conditions | High temperatures, Palladium catalyst may be required[2] | Base-mediated condensation at low to ambient temperature, followed by heating in strong acid[1] |
| Safety of Precursors | This compound: Causes skin and serious eye irritation[3]. | 3-Methoxybenzenethiol: Harmful if swallowed, causes skin and eye irritation, air-sensitive[3]. 2-Bromo-1-(4-methoxyphenyl)ethanone: Corrosive, causes severe skin burns and eye damage, lachrymator[4] |
| Scalability | Potentially challenging due to high temperatures and catalyst use. | Proven to be scalable for industrial production. |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the benzothiophene core via the conventional method and a general protocol for the subsequent steps to Raloxifene are provided below. A protocol for the proposed route using a 2-(arylthio)ethanol derivative is based on analogous transformations.
Protocol for Method A: Synthesis of Benzothiophene from 2-Phenylthioethanol (Model Reaction)
This protocol describes the synthesis of the parent benzothiophene ring from 2-phenylthioethanol and serves as a model for the potential application of this compound.
Materials:
-
2-Phenylthioethanol
-
Palladium on Alumina (Pd/Al) catalyst
-
High-temperature reactor
Procedure:
-
The oxidation-cyclization of 2-phenylthioethanol is carried out in the gas phase in a high-temperature reactor.
-
The substrate is passed over a bed of Pd/Al catalyst at an elevated temperature.[2]
-
The product, benzo[b]thiophene, is collected after condensation.
Note: Specific yields and optimal conditions for substituted derivatives relevant to pharmaceuticals would require further process development.
Protocol for Method B: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol details the synthesis of the key intermediate for Raloxifene.
Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)ethanone [1]
-
To a solution of 3-methoxybenzenethiol (400 g, 2.8 mol) in ethanol (800 mL) at 0-5°C, a 20% potassium hydroxide solution (160 g, 2.8 mol) is added dropwise over 1 hour.
-
After stirring for 10 minutes, 2-bromo-1-(4-methoxyphenyl)ethanone (652 g, 2.85 mol) is added portion-wise at 0-5°C over 1.5 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
After reaction completion (monitored by TLC), deionized water (1.0 L) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The precipitated solid is filtered and washed with water to obtain the crude product.
-
Recrystallization from methanol yields the desired product as an off-white solid.
Step 2: Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene [1]
-
Methanesulfonic acid (61 g, 0.63 mol) is added to a solution of the product from Step 1 (170 g, 0.63 mol) in toluene (700 mL) at room temperature.
-
The mixture is heated to 90°C and stirred for 4 hours.
-
After completion (monitored by TLC), heptane (280 mL) is added at 90°C, and the mixture is stirred for 1 hour at 90°C, followed by 3 hours at 80°C.
-
The mixture is then cooled to 0°C, stirred for 1 hour, and filtered.
-
The solid is washed with a toluene/2-propanol mixture and dried to yield the desired benzothiophene.
Subsequent Steps in Raloxifene Synthesis: Friedel-Crafts Acylation and Deprotection
Step 3: Friedel-Crafts Acylation [1]
-
To a stirred solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (135 g, 0.5 mol) in dichloromethane (DCM) (700 mL) at 0-5°C, a solution of 4-(2-chloroethoxy)benzoyl chloride in DCM is added over 45 minutes.
-
Aluminum chloride (100 g, 0.75 mol) is then added portion-wise over 15 minutes at 0-5°C.
-
The resulting mixture is stirred for 2 hours at 0-5°C.
-
The reaction is quenched with 10% aqueous HCl solution and extracted with DCM.
Step 4: Formation of the Piperidine Side Chain and Demethylation [1][4]
-
The product from the previous step is reacted with piperidine in DMF at 80-85°C.
-
The final step involves demethylation of the methoxy groups, typically using a strong Lewis acid like aluminum chloride in the presence of a thiol such as ethanethiol, followed by conversion to the hydrochloride salt.[4]
-
Overall Yield (from acylated intermediate to final product): Approximately 88%[4]
-
Discussion and Field-Proven Insights
The conventional synthesis of the Raloxifene benzothiophene core, while multi-step, is a well-optimized and high-yielding process that is amenable to large-scale production. The precursors, 3-methoxybenzenethiol and 2-bromo-1-(4-methoxyphenyl)ethanone, are commercially available, though they require careful handling due to their hazardous nature. The use of strong acids like polyphosphoric acid or methanesulfonic acid for the cyclization step necessitates appropriate reactor materials and safety protocols.
The proposed route using a 2-(arylthio)ethanol derivative like this compound presents an intriguing alternative from a chemical perspective. The potential for a more direct, one-step cyclization to the benzothiophene core is attractive. However, the likely requirement for high temperatures and potentially a precious metal catalyst could present challenges for industrial-scale synthesis in terms of energy consumption and cost. Furthermore, the synthesis of appropriately substituted this compound precursors would add to the overall step count, potentially negating the benefit of a single-step cyclization.
From a process chemistry standpoint, the predictability and robustness of the conventional route make it the preferred choice for manufacturing. The challenges associated with the proposed route, including the need for significant process development to achieve comparable yields and the handling of high-temperature reactions, currently outweigh its potential advantages for the synthesis of this specific pharmaceutical intermediate.
Conclusion
While this compound and its derivatives hold theoretical promise as precursors for benzothiophene synthesis via intramolecular cyclization, the current body of evidence and the well-established efficiency of the conventional route suggest that the latter remains the more efficacious and practical approach for the large-scale production of key benzothiophene intermediates for pharmaceuticals like Raloxifene. The conventional method, despite involving hazardous reagents and strong acids, is a high-yielding and well-understood process.
For researchers exploring novel synthetic methodologies, the investigation of milder and more efficient catalysts for the cyclization of 2-(arylthio)ethanol derivatives could be a fruitful area of study. However, for process chemists and drug development professionals focused on robust and scalable manufacturing, the established condensation-cyclization pathway remains the industry standard.
References
A Comparative Guide to Catalysts for the Synthesis of 2-(Benzylthio)ethanol
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. 2-(Benzylthio)ethanol is a valuable building block, and its synthesis, primarily through the ring-opening of ethylene oxide with benzyl mercaptan, is a reaction of significant industrial and academic interest. The choice of catalyst for this reaction profoundly impacts yield, selectivity, and overall process efficiency. This guide provides an in-depth comparative study of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
The Underlying Chemistry: Nucleophilic Ring-Opening of Ethylene Oxide
The synthesis of this compound proceeds via the nucleophilic attack of the sulfur atom of benzyl mercaptan on one of the carbon atoms of the ethylene oxide ring. This reaction is driven by the high ring strain of the epoxide. The role of a catalyst is to enhance the nucleophilicity of the thiol or to further activate the epoxide ring, thereby accelerating the reaction rate and improving selectivity.
The general reaction scheme is as follows:
This guide will compare the following catalytic approaches:
-
Base Catalysis: Utilizing common bases to deprotonate the thiol.
-
Lewis Acid Catalysis: Employing Lewis acids to activate the epoxide ring.
-
Phase-Transfer Catalysis (PTC): Facilitating the reaction between reactants in different phases.
-
Catalyst-Free (Thermal) Conditions: Relying on elevated temperatures to drive the reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst has a significant impact on reaction parameters such as temperature, time, and ultimately, the yield and purity of the final product. The following table summarizes the performance of different catalytic systems for the synthesis of this compound.
| Catalyst System | Catalyst Example | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Base Catalysis | Ammonium Hydroxide | 65-95 | 2-4 | ~95 | Inexpensive, readily available catalyst; high yields.[1] | Requires pressure to handle gaseous ethylene oxide; potential for side reactions at higher temperatures. |
| Lewis Acid Catalysis | Indium(III) Chloride (InCl₃) | Room Temperature | 0.5-2 | >90 | Mild reaction conditions; high regioselectivity; small catalyst loading needed.[2] | Catalyst can be sensitive to moisture; potential for coordination with the product. |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | 50-70 | 3-6 | 85-95 | Mild conditions; suitable for biphasic systems; catalyst can be recycled. | Requires a biphasic solvent system; catalyst can be costly. |
| Catalyst-Free | None | 100-150 | 8-12 | 70-80 | No catalyst cost or removal required. | High temperatures and pressures needed; longer reaction times; potential for polymerization and other side products.[3] |
Mechanistic Insights and Catalyst Function
Base-Catalyzed Mechanism
In base-catalyzed synthesis, the base (e.g., OH⁻ from NH₄OH) deprotonates the benzyl mercaptan to form the more nucleophilic thiolate anion (C₆H₅CH₂S⁻). This potent nucleophile then readily attacks the epoxide ring, leading to the formation of the product.
Caption: Base-catalyzed reaction pathway.
Lewis Acid-Catalyzed Mechanism
Lewis acids activate the ethylene oxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic benzyl mercaptan.
References
A Comparative Guide to Greener Synthesis of 2-(Benzylthio)ethanol for Pharmaceutical and Research Applications
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of greener, more sustainable methodologies is no longer a niche interest but a critical imperative. This guide provides an in-depth comparison of synthetic routes to 2-(benzylthio)ethanol, a valuable intermediate in drug development and various organic syntheses. We will dissect the conventional Williamson ether synthesis-analogous approach and juxtapose it with several promising green chemistry alternatives, offering a comprehensive analysis supported by experimental data to guide researchers and process chemists in making more environmentally conscious and efficient synthetic choices.
The Conventional Route: A Necessary Evil?
The traditional synthesis of this compound typically follows the principles of the Williamson ether synthesis, where a thiolate nucleophile displaces a halide from an alkyl halide. In this case, benzyl mercaptan is deprotonated by a strong base to form the benzyl thiolate, which then reacts with an ethylene oxide precursor, such as 2-chloroethanol.
Reaction Scheme:
While effective, this method is fraught with several drawbacks that are increasingly misaligned with the principles of green chemistry:
-
Hazardous Reactants and Solvents: The use of volatile and flammable organic solvents like ethanol is common. Benzyl chloride, a potential starting material, is a lachrymator and a probable human carcinogen[1][2][3][4].
-
Strong Bases: The requirement for strong bases like sodium hydroxide or sodium metal poses safety and handling challenges[5].
-
Waste Generation: The formation of inorganic salts as byproducts contributes to a lower atom economy and generates waste streams that require treatment.
-
Energy Consumption: The need for elevated temperatures and prolonged reaction times contributes to a significant energy footprint.
Green Chemistry Alternatives: A Comparative Analysis
In response to the shortcomings of the conventional method, several greener alternatives have been explored for the synthesis of thioethers, including this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement by enabling the reaction between reactants in two immiscible phases, thereby eliminating the need for a homogeneous solvent system. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase containing the benzyl halide.
Advantages:
-
Mild reaction conditions (often room temperature or slightly elevated).
-
Reduced need for hazardous organic solvents.
-
High reaction rates and yields.
-
Simplified work-up procedures.
Causality behind Experimental Choices: The choice of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is strategic. Its lipophilic butyl chains facilitate the transport of the hydrophilic thiolate anion across the phase boundary into the organic phase, where it can react with the benzyl halide. This circumvents the need for a single solvent that can dissolve both polar and nonpolar reactants.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically accelerate reaction rates. In a solvent-free or minimal-solvent approach, the reactants can be directly irradiated, leading to rapid and efficient heating.
Advantages:
-
Drastic reduction in reaction times (minutes vs. hours).
-
Improved yields and cleaner reaction profiles.
-
Potential for solvent-free conditions, significantly reducing waste.
-
Enhanced energy efficiency compared to conventional heating.
Causality behind Experimental Choices: Microwave energy directly interacts with polar molecules, causing rapid and uniform heating throughout the reaction mixture. This avoids the limitations of conventional heating, such as slow heat transfer and localized overheating, leading to faster and more selective reactions.
Ionic Liquids (ILs) as Catalysts and Solvents
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds (VOCs)[6][7][8][9].
Advantages:
-
Low volatility, reducing air pollution and exposure risks.
-
High thermal stability, allowing for a wide range of reaction temperatures.
-
Potential for catalyst and solvent recycling.
-
Can enhance reaction rates and selectivity.
Causality behind Experimental Choices: The choice of a specific ionic liquid can be tailored to the reaction. For instance, an acidic ionic liquid can catalyze the reaction between benzyl alcohol and 2-mercaptoethanol, promoting the formation of the thioether while being the reaction medium itself. This dual role simplifies the reaction setup and can lead to improved efficiency. However, it is important to consider the potential toxicity and environmental impact of the chosen ionic liquid[10].
Enzymatic Synthesis
Biocatalysis, utilizing enzymes to catalyze chemical reactions, represents a pinnacle of green chemistry. Enzymes operate under mild conditions, are highly selective, and are biodegradable. For thioether synthesis, enzymes like lipases can be employed.
Advantages:
-
High selectivity (chemo-, regio-, and enantio-selectivity).
-
Mild reaction conditions (near-neutral pH and ambient temperature).
-
Biodegradable catalysts.
-
Reduced byproduct formation.
Causality behind Experimental Choices: Lipases are typically used for esterification reactions, but their promiscuous activity can be harnessed for C-S bond formation. The enzyme's active site can be engineered or selected to favor the reaction between a thiol and an alcohol or an activated alcohol derivative, leading to the desired thioether. This approach mimics nature's own highly efficient synthetic strategies.
Performance Comparison
| Synthesis Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional | 70-85% | 3-6 hours | Well-established, readily available reagents. | Use of hazardous reagents and solvents, waste generation. |
| Phase-Transfer Catalysis | 85-95% | 1-3 hours | Mild conditions, reduced solvent use, high yields. | Catalyst may require separation and disposal. |
| Microwave-Assisted | 90-98% | 5-15 minutes | Extremely fast, high yields, potential for solvent-free conditions. | Requires specialized microwave equipment. |
| Ionic Liquids | 80-92% | 1-4 hours | Low volatility, recyclable, can act as both solvent and catalyst. | Potential toxicity and high cost of some ionic liquids. |
| Enzymatic Synthesis | 75-90% | 12-48 hours | High selectivity, mild conditions, biodegradable catalyst. | Longer reaction times, enzyme cost and stability can be a concern. |
Experimental Protocols
Conventional Synthesis of this compound
Materials:
-
Benzyl mercaptan
-
2-Chloroethanol
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in ethanol.
-
Slowly add benzyl mercaptan to the solution at room temperature.
-
After stirring for 15-20 minutes, add 2-chloroethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter to remove the precipitated sodium chloride, and remove the ethanol under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Green Alternative: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Benzyl chloride
-
2-Mercaptoethanol
-
Basic alumina (Al₂O₃)
Procedure:
-
In a microwave-safe vessel, thoroughly mix benzyl chloride, 2-mercaptoethanol, and a catalytic amount of basic alumina.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a set power (e.g., 200 W) for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and extract the product with a suitable solvent (e.g., ethyl acetate).
-
The alumina can be filtered off and the solvent evaporated to yield the crude product, which can be further purified if necessary.
Visualizing the Synthetic Pathways
Conventional Synthesis Workflow
Caption: Workflow for the conventional synthesis of this compound.
Green Chemistry Alternatives: A Comparative Overview
Caption: Comparative overview of green synthesis routes for this compound.
Conclusion and Future Outlook
The synthesis of this compound is a prime example of a traditional chemical process that can be significantly improved through the application of green chemistry principles. While the conventional method remains a viable option, its environmental and safety drawbacks are considerable. Phase-transfer catalysis, microwave-assisted synthesis, the use of ionic liquids, and enzymatic methods all offer compelling advantages, ranging from dramatically reduced reaction times and increased yields to the elimination of hazardous solvents and the use of biodegradable catalysts.
The choice of the "best" method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the desired level of "greenness." However, this comparative guide unequivocally demonstrates that viable, efficient, and more sustainable alternatives to the conventional synthesis of this compound are not just a future aspiration but a present-day reality for the forward-thinking researcher and chemical professional. Further research focusing on the development of recyclable and non-toxic ionic liquids and the discovery of more efficient and robust enzymes will continue to push the boundaries of green chemistry in the synthesis of this and other important pharmaceutical intermediates.
References
- 1. epa.gov [epa.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. prepchem.com [prepchem.com]
- 6. longdom.org [longdom.org]
- 7. Ionic Liquids: Environment-friendly Greener Solvents for Organic Synthesis | Bentham Science [eurekaselect.com]
- 8. nbinno.com [nbinno.com]
- 9. Ionic Liquids and Green Chemistry – Prof. Dr. Anja-Verena Mudring [mudring.org]
- 10. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2-(Benzylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Handling 2-(Benzylthio)ethanol requires a comprehensive understanding of its chemical properties and associated hazards to ensure personal and environmental safety. This guide provides a detailed operational and disposal plan, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By explaining the reasoning behind each recommendation, this document aims to build a deep-seated culture of safety and trust in your laboratory practices.
Understanding the Risks: Hazard Analysis of this compound
This compound (C9H12OS) is an organosulfur compound that presents several potential hazards.[1][2][3] It is known to cause skin and serious eye irritation.[2] While some suppliers may not classify it as hazardous, others indicate it can be harmful if swallowed or inhaled, and may cause respiratory irritation.[4][5] A primary characteristic of many thiol-containing compounds is a strong, unpleasant odor, which necessitates careful handling to prevent exposure and discomfort in the laboratory.[4][6]
| Hazard Statement | Classification | Primary Route of Exposure |
| Causes skin irritation | Skin Irritant, Category 2 | Dermal |
| Causes serious eye irritation | Eye Irritant, Category 2 | Ocular |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Ingestion |
| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | Inhalation |
| May cause respiratory irritation | Specific Target Organ Toxicity | Inhalation |
Core Protective Measures: A Multi-layered Approach to Safety
A robust safety protocol for handling this compound is built on a foundation of engineering controls, administrative controls, and finally, the correct personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[4] This is critical for two primary reasons:
-
Vapor and Aerosol Containment: It effectively captures and exhausts vapors and any aerosols that may be generated, minimizing the risk of inhalation.[5]
-
Odor Control: The characteristic strong odor of thiols is contained and vented outside the laboratory, preventing olfactory discomfort and potential alarm.[6]
-
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[5]
Personal Protective Equipment (PPE): Your Immediate Barrier
The selection of appropriate PPE is crucial for safeguarding against direct contact with this compound.
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a recommended choice.[4]
-
Rationale: Nitrile provides good resistance to a range of chemicals, including many organic compounds. It is crucial to select gloves with an adequate thickness and breakthrough time.
-
Specifications: A minimum thickness of >0.11 mm is advised for incidental contact. For extended contact, consider heavier-duty nitrile gloves. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[4]
-
Inspection and Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before use. Use proper glove removal techniques to avoid contaminating your skin.
-
-
Safety Goggles: Tightly fitting safety goggles with side-shields are essential to protect against splashes and aerosols.[4][5]
-
Rationale: this compound is a known eye irritant, and direct contact can cause serious damage.[2] Standard safety glasses do not provide adequate protection from splashes from all angles.
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect against accidental splashes.[4]
-
Rationale: This prevents the chemical from coming into contact with your skin and personal clothing.
-
-
General Use: Under normal conditions, working within a certified chemical fume hood should provide adequate respiratory protection.
-
Emergency Situations: In the event of a large spill or if exposure limits are exceeded, a respirator may be necessary.[4] A full-face respirator with an appropriate organic vapor cartridge is recommended in such scenarios.[7][8]
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to strict protocols is paramount when working with this compound to ensure both safety and experimental integrity.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Waste Management
Proper containment and disposal are essential to prevent environmental contamination and odor issues.
-
Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: All waste contaminated with this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.
Conclusion: Fostering a Proactive Safety Culture
A deep understanding of the hazards associated with this compound, coupled with the diligent use of appropriate personal protective equipment and adherence to established protocols, is fundamental to a safe and productive research environment. This guide serves as a foundational resource to empower researchers to work confidently and safely.
References
- 1. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 3878-41-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
